molecular formula C3H9BrGe B089813 Trimethylgermanium bromide CAS No. 1066-37-1

Trimethylgermanium bromide

Cat. No.: B089813
CAS No.: 1066-37-1
M. Wt: 197.64 g/mol
InChI Key: WMFCXPWEKRAKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylgermanium bromide is a useful research compound. Its molecular formula is C3H9BrGe and its molecular weight is 197.64 g/mol. The purity is usually 95%.
The exact mass of the compound Bromotrimethylgermane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bromo(trimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFCXPWEKRAKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147656
Record name Bromotrimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-37-1
Record name Germane, bromotrimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromotrimethylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotrimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotrimethylgermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr), an important organogermanium compound with applications in organic synthesis and materials science. This document details established synthetic methodologies, including the use of Grignard reagents and direct bromination, offering step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the compound, summarizing key physical and spectroscopic data in clearly structured tables and providing insights into its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Visual workflows and logical diagrams are included to facilitate a deeper understanding of the synthesis and characterization processes.

Introduction

Organogermanium compounds have garnered significant interest in various fields of chemistry due to their unique reactivity and potential applications.[1][2][3] Trimethylgermanium bromide, a key building block in this class of compounds, serves as a versatile precursor for the introduction of the trimethylgermyl moiety into organic molecules. Its synthesis and thorough characterization are crucial for ensuring its purity and suitability for subsequent reactions. This guide aims to provide researchers with a detailed and practical resource for the preparation and analysis of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the reaction of a germanium tetrahalide with a methylating agent, such as a Grignard reagent, and the direct bromination of tetramethylgermane (B1582461).

Synthesis via Grignard Reaction

The reaction of germanium tetrabromide (GeBr₄) with methylmagnesium bromide (CH₃MgBr) is a common and effective method for the synthesis of this compound.[4] This reaction proceeds through the stepwise substitution of bromide atoms on the germanium center with methyl groups. Careful control of the stoichiometry is essential to favor the formation of the desired trisubstituted product and minimize the formation of tetramethylgermane and other methylated byproducts.

cluster_synthesis Synthesis Workflow reagents GeBr4 + CH3MgBr reaction Reaction in Anhydrous Ether reagents->reaction 1. Add Grignard reagent to GeBr4 solution workup Aqueous Workup (e.g., NH4Cl soln.) reaction->workup 2. Quench reaction extraction Extraction with Organic Solvent workup->extraction 3. Separate phases drying Drying of Organic Phase extraction->drying 4. Remove water purification Fractional Distillation drying->purification 5. Purify product Trimethylgermanium Bromide purification->product

A flowchart illustrating the synthesis of this compound via the Grignard reaction.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with germanium tetrabromide (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Addition: A solution of methylmagnesium bromide (3.0 eq) in diethyl ether is added dropwise to the stirred solution of germanium tetrabromide at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours to ensure complete reaction.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Synthesis via Bromination of Tetramethylgermane

An alternative route to this compound involves the direct bromination of tetramethylgermane ((CH₃)₄Ge). This reaction typically proceeds via a free-radical mechanism and can be initiated by UV light or a radical initiator. The reaction can produce a mixture of brominated germanes, and therefore, reaction conditions need to be carefully controlled to favor the monosubstituted product.

Experimental Protocol:

  • Reaction Setup: A quartz reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with tetramethylgermane (1.0 eq).

  • Bromine Addition: Bromine (1.0 eq) is added dropwise to the tetramethylgermane at a temperature that allows for controlled reaction, often at or below room temperature. The reaction is typically carried out under UV irradiation.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, product, and byproducts.

  • Workup: Once the desired conversion is achieved, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Purification: The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following sections detail the key analytical techniques used for this purpose.

cluster_characterization Characterization Methods cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties compound Trimethylgermanium Bromide NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR Structural Elucidation MS Mass Spectrometry compound->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy compound->IR Functional Group ID BP Boiling Point compound->BP MP Melting Point compound->MP Density Density compound->Density

A diagram showing the logical relationship of characterization methods for this compound.
Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₃H₉BrGe[5]
Molecular Weight197.65 g/mol [6]
Boiling Point113.7-114 °C[6][7]
Melting Point-25 °C[6][7]
Density1.540 g/mL at 25 °C[6]
AppearanceColorless liquid[7]
Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift is influenced by the electronegativity of the germanium and bromine atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will display a single resonance corresponding to the three equivalent methyl carbons.

NucleusChemical Shift (δ, ppm)Multiplicity
¹H~0.8Singlet
¹³C~5.0Singlet

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of both germanium and bromine isotopes. The molecular ion peak [M]⁺ will be observed, along with fragment ions corresponding to the loss of methyl groups and/or a bromine atom.

m/zProposed Fragment
198 (and isotopic peaks)[(CH₃)₃GeBr]⁺ (Molecular Ion)
183 (and isotopic peaks)[(CH₃)₂GeBr]⁺
119 (and isotopic peaks)[(CH₃)₃Ge]⁺

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the methyl groups and the germanium-carbon and germanium-bromine bonds. An ATR-IR spectrum is available from sources such as PubChem.[5]

Wavenumber (cm⁻¹)Assignment
~2980, ~2910C-H stretching (asymmetric and symmetric)
~1410CH₃ deformation (asymmetric)
~1240CH₃ deformation (symmetric)
~830CH₃ rocking
~600Ge-C stretching
Below 400Ge-Br stretching

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is also moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for both the Grignard and direct bromination methods offer practical guidance for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, will aid researchers in confirming the identity and purity of the synthesized compound. The provided workflows and logical diagrams serve to enhance the understanding of the key processes involved. With this information, researchers and professionals in drug development and materials science can confidently synthesize and utilize this compound in their respective applications.

References

In-Depth Technical Guide to Bromotrimethylgermane ((CH₃)₃GeBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bromotrimethylgermane ((CH₃)₃GeBr), a versatile organogermanium compound. This document details its key physicochemical characteristics, reactivity, and spectroscopic profile. Experimental protocols for its synthesis, purification, and common reactions are also presented to support its practical application in research and development.

Introduction

Bromotrimethylgermane, also known as trimethylgermanium (B74220) bromide, is an organometallic compound with the chemical formula (CH₃)₃GeBr. It serves as a valuable reagent and precursor in various chemical syntheses, particularly in the formation of other organogermanium compounds. Its reactivity stems from the polarized germanium-bromine bond, making the germanium atom susceptible to nucleophilic attack. This guide aims to provide a detailed resource for professionals working with this compound.

Physical Properties

A summary of the key physical properties of bromotrimethylgermane is presented in Table 1. The compound is a flammable and corrosive liquid, necessitating careful handling in a well-ventilated fume hood.

Table 1: Physical Properties of Bromotrimethylgermane

PropertyValueReference(s)
Molecular Formula C₃H₉BrGe[1][2]
Molecular Weight 197.65 g/mol [1][2]
CAS Number 1066-37-1[1][2]
Boiling Point 113-114 °C
Melting Point -25 °C
Density 1.55 g/cm³
Refractive Index (n_D²⁰) 1.472
Flash Point 37 °C[3]

Chemical Properties

Solubility

Bromotrimethylgermane is generally soluble in a wide range of common organic solvents.[4] This includes, but is not limited to, ethers (such as diethyl ether and tetrahydrofuran), halogenated hydrocarbons (like chloroform (B151607) and dichloromethane), and aromatic hydrocarbons (such as benzene (B151609) and toluene).[4] Due to its nonpolar nature, it is immiscible with water.

Reactivity and Chemical Behavior

Bromotrimethylgermane is a reactive compound, primarily due to the lability of the germanium-bromine bond. It participates in a variety of substitution reactions, making it a useful building block in organogermanium chemistry.

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze to form hexamethyldigermoxane ((CH₃)₃Ge-O-Ge(CH₃)₃). Therefore, all manipulations should be carried out under anhydrous conditions.

  • Reactions with Nucleophiles: The electrophilic germanium center readily reacts with a variety of nucleophiles. For instance, it reacts with organolithium reagents (RLi) to form new carbon-germanium bonds, yielding tetraorganogermanes of the type RGe(CH₃)₃.[5][6][7] This reaction is a fundamental method for introducing the trimethylgermyl group into organic molecules.

Safety and Hazards

Bromotrimethylgermane is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of Bromotrimethylgermane

A common laboratory-scale synthesis of bromotrimethylgermane involves the cleavage of the Ge-Ge bond in hexamethyldigermane (B1588625) with bromine.

Reaction:

(CH₃)₃Ge-Ge(CH₃)₃ + Br₂ → 2 (CH₃)₃GeBr

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve hexamethyldigermane in a suitable anhydrous solvent (e.g., carbon tetrachloride).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation.

Purification

Fractional distillation under atmospheric or reduced pressure is the most common method for purifying bromotrimethylgermane. The purity of the collected fractions should be assessed by gas chromatography or NMR spectroscopy.

Reaction with Organolithium Reagents: Synthesis of a Tetraorganogermane

This protocol describes a general procedure for the reaction of bromotrimethylgermane with an organolithium reagent to form a new carbon-germanium bond.

Reaction Workflow:

ReactionWorkflow reagents Organolithium Reagent (RLi) Bromotrimethylgermane ((CH₃)₃GeBr) reaction_mixture Reaction Mixture in Anhydrous Ether reagents->reaction_mixture Addition at low temp. workup Aqueous Workup (e.g., NH₄Cl solution) reaction_mixture->workup Quenching extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Distillation) extraction->purification product Tetraorganogermane (RGe(CH₃)₃) purification->product

Caption: General workflow for the synthesis of a tetraorganogermane.

Procedure:

  • To a solution of the organolithium reagent in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of bromotrimethylgermane in the same anhydrous solvent dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction to stir at -78 °C for a specified time (typically 1-2 hours) and then warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation or chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of bromotrimethylgermane is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak is influenced by the electronegativity of the germanium and bromine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display a single resonance corresponding to the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of bromotrimethylgermane will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the methyl groups.

Mass Spectrometry

The mass spectrum of bromotrimethylgermane will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio) and germanium (multiple isotopes). The fragmentation pattern will likely involve the loss of methyl groups and the bromine atom.

Common Fragmentation Pathway:

FragmentationPathway M [(CH₃)₃GeBr]⁺˙ Molecular Ion M_minus_CH3 [(CH₃)₂GeBr]⁺ M->M_minus_CH3 - •CH₃ M_minus_Br [(CH₃)₃Ge]⁺ M->M_minus_Br - •Br GeCH3_plus [GeCH₃]⁺ M_minus_CH3->GeCH3_plus - CH₃Br

Caption: A plausible mass spectrometry fragmentation pathway for bromotrimethylgermane.

Applications

Bromotrimethylgermane is a key intermediate in the synthesis of a wide array of organogermanium compounds. Its primary applications include:

  • Precursor for Trimethylgermyl Compounds: It is widely used to introduce the trimethylgermyl moiety, -(Ge(CH₃)₃), into organic molecules via reactions with nucleophiles such as Grignard reagents and organolithium compounds.

  • Materials Science: Organogermanium compounds derived from bromotrimethylgermane have potential applications in materials science, for example, as precursors in chemical vapor deposition (CVD) for the synthesis of germanium-containing thin films.[8]

Conclusion

Bromotrimethylgermane is a fundamental reagent in organogermanium chemistry with a well-defined set of physical and chemical properties. Its reactivity makes it a valuable tool for the synthesis of more complex organogermanium structures. Proper handling and an understanding of its chemical behavior are essential for its safe and effective use in a research setting. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

Mass Spectrometry of Trimethylgermanium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). Due to the limited availability of published experimental mass spectra for this specific compound, this guide presents a theoretical framework based on established principles of mass spectrometry and the known fragmentation patterns of analogous organometallic and halogenated compounds. This document is intended to serve as a valuable resource for researchers in the fields of organometallic chemistry, materials science, and pharmaceutical development where organogermanium compounds may be utilized.

Introduction to Trimethylgermanium Bromide

This compound is an organogermanium compound with the chemical formula (CH₃)₃GeBr. It consists of a central germanium atom bonded to three methyl groups and one bromine atom. Organogermanium compounds are of increasing interest due to their unique chemical properties and potential applications in various fields, including as intermediates in organic synthesis and for the development of novel materials and pharmaceuticals. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information about their molecular weight, elemental composition, and structural features through the analysis of their fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct isotopic pattern for the molecular ion and its fragments due to the natural isotopic abundances of germanium and bromine.

Isotopic Abundances:

  • Germanium (Ge): ⁷⁰Ge (20.5%), ⁷²Ge (27.4%), ⁷³Ge (7.8%), ⁷⁴Ge (36.5%), ⁷⁶Ge (7.8%)

  • Bromine (Br): ⁷⁹Br (50.7%), ⁸¹Br (49.3%)

The presence of multiple isotopes for both Ge and Br will result in a complex cluster of peaks for any ion containing these elements. For simplicity, the following table of predicted fragments considers the most abundant isotopes (⁷⁴Ge and ⁷⁹Br/⁸¹Br) to calculate the primary m/z values.

Table 1: Predicted Mass Spectral Data for this compound
Predicted Fragment Ion Chemical Formula Calculated m/z (using ⁷⁴Ge, ⁷⁹Br, ⁸¹Br) Predicted Relative Abundance Notes
Molecular Ion[(CH₃)₃GeBr]⁺197, 199 (and other isotopic peaks)ModerateThe M+ and M+2 peaks will be of nearly equal intensity due to the isotopic distribution of bromine. The entire cluster will be broadened by the germanium isotopes.
Loss of a methyl group[(CH₃)₂GeBr]⁺182, 184HighThis is a very common fragmentation pathway for trimethyl-substituted organometallics, leading to a stable dimethylgermanium bromide cation. This is predicted to be the base peak.
Loss of Bromine[(CH₃)₃Ge]⁺119ModerateCleavage of the Ge-Br bond results in the trimethylgermanium cation.
Loss of HBr[(CH₃)₂GeCH₂]⁺117LowRearrangement followed by elimination of HBr.
Dimethylgermanium ion[(CH₃)₂Ge]⁺104LowFurther fragmentation of the [(CH₃)₂GeBr]⁺ ion.
Methylgermanium ion[CH₃Ge]⁺89LowFurther fragmentation.
Germanium Bromide ion[GeBr]⁺153, 155LowCleavage of all methyl groups.

Proposed Experimental Protocol for Mass Spectrometry

The following provides a detailed methodology for the acquisition of a mass spectrum of this compound.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to resolve the complex isotopic patterns of germanium and bromine. A standard quadrupole mass spectrometer can also be used.

  • Ionization Source: Electron Ionization (EI) is the most suitable method for this volatile, non-polar compound. A standard electron energy of 70 eV should be used to ensure fragmentation and allow for comparison with standard mass spectral libraries.

  • Sample Introduction: Gas Chromatography (GC) is the preferred method for sample introduction to ensure sample purity and separation from any potential impurities or solvents. A non-polar capillary column (e.g., DB-5ms) would be appropriate.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Sample Preparation:

Prepare a dilute solution of this compound (1 mg/mL) in a volatile, dry, and aprotic solvent such as hexane (B92381) or dichloromethane. The use of dry solvent is crucial to prevent hydrolysis of the sample.

Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M [(CH₃)₃GeBr]⁺˙ m/z = 197, 199 F1 [(CH₃)₂GeBr]⁺ m/z = 182, 184 M->F1 - •CH₃ F2 [(CH₃)₃Ge]⁺ m/z = 119 M->F2 - •Br F3 [(CH₃)₂Ge]⁺˙ m/z = 104 F1->F3 - •Br

Caption: Predicted primary fragmentation pathways for this compound under electron ionization.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve (CH₃)₃GeBr in dry hexane Prep2 Dilute to 1 mg/mL Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Separation on non-polar column GC_Inject->GC_Sep EI Electron Ionization (70 eV) GC_Sep->EI MS_Detect Mass Analysis & Detection EI->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Spec_Analysis Spectral Interpretation Data_Acq->Spec_Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Crystal Structure of Trimethylgermanium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information regarding the crystal structure of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). Despite extensive searches of chemical databases and scientific literature, a complete, publicly available crystal structure determination with detailed quantitative data and experimental protocols for trimethylgermanium bromide could not be located. This suggests that the single-crystal X-ray diffraction analysis of this compound may not have been published in the open literature or deposited in publicly accessible crystallographic databases.

While a definitive crystal structure analysis is not available, this guide will cover the known properties and typical experimental methodologies relevant to such an analysis. This information is intended to provide a foundational understanding for researchers interested in the solid-state properties of this compound.

Molecular Structure and Known Properties

This compound is an organometallic compound featuring a central germanium atom tetrahedrally bonded to three methyl groups and one bromine atom. While precise bond lengths and angles from a crystal structure are unavailable, general chemical knowledge and data from related organogermanium compounds provide an expected molecular geometry.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₃H₉BrGe
Molecular Weight 197.65 g/mol
CAS Number 1066-37-1
Appearance Colorless liquid
Melting Point -25 °C
Boiling Point 114 °C
Density 1.54 g/mL at 25 °C

Standard Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following outlines a typical experimental protocol that would be employed for such an analysis.

2.1. Crystal Growth

Due to its low melting point, single crystals of this compound suitable for X-ray diffraction would likely be grown in situ on the diffractometer. This is typically achieved by cooling a liquid sample in a capillary tube below its freezing point and then using a controlled warming and cooling cycle to melt and regrow a small, high-quality single crystal from the polycrystalline solid.

2.2. Data Collection

A suitable single crystal would be selected and mounted on a goniometer head. The crystal would then be placed in a stream of cold nitrogen gas to maintain a stable temperature, typically around 100-150 K, throughout the data collection process. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the crystal structure. For an organometallic compound like this compound, direct methods or Patterson methods would likely be used to determine the initial positions of the heavier atoms (germanium and bromine). The positions of the lighter atoms (carbon) would then be located from the difference Fourier maps.

The structural model is then refined using a least-squares method to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

Logical Workflow for Crystal Structure Analysis

The logical progression from a chemical sample to a fully characterized crystal structure is a multi-step process. The following diagram illustrates this typical workflow.

Crystal_Structure_Analysis_Workflow Crystal Structure Analysis Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Structure Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing & Integration XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: A flowchart illustrating the typical workflow for determining a crystal structure, from sample synthesis to the final validated structure.

Molecular Representation

While the precise solid-state packing remains undetermined, the individual molecular structure of this compound is well-established. The following diagram depicts the connectivity of the atoms in a single molecule.

Caption: A simple diagram showing the atomic connectivity in a molecule of this compound.

Quantum Chemical Calculations for Trimethylgermanium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). It details the theoretical and experimental methodologies for determining the molecular structure and vibrational frequencies of this organogermanium compound. A comparative analysis of computationally derived data with experimental findings from gas-phase electron diffraction and vibrational spectroscopy is presented. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the properties and analysis of organometallic compounds.

Introduction

Trimethylgermanium bromide ((CH₃)₃GeBr) is an organometallic compound that serves as a valuable precursor in various chemical syntheses. A thorough understanding of its molecular structure and vibrational properties is crucial for predicting its reactivity and for the development of new materials and pharmaceuticals. Quantum chemical calculations have emerged as a powerful tool to complement experimental investigations, providing detailed insights into molecular geometries, electronic structures, and vibrational spectra. This guide presents a detailed examination of this compound using a combination of theoretical calculations and a review of experimental data.

Molecular Structure

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Both theoretical calculations and experimental techniques can provide precise structural parameters.

Theoretical Calculations: Methodology

Quantum chemical calculations were performed to determine the optimized molecular geometry of this compound. A common and effective approach involves the use of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Computational Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is utilized.

  • Methodology: The geometry optimization is typically carried out using the MP2 level of theory, which accounts for electron correlation.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d), is often employed for its balance of accuracy and computational efficiency in describing the electronic structure of molecules containing heavier elements like germanium and bromine.

  • Symmetry: The calculations are performed assuming a C₃ᵥ symmetry for the molecule.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

Experimental Determination: Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the molecular structure of volatile compounds in the gas phase.

Experimental Protocol (General):

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the interatomic distances and bond angles in the molecule. The analysis often involves a least-squares refinement of a molecular model to fit the experimental data.

Comparison of Theoretical and Experimental Structures

The table below summarizes the key structural parameters for this compound obtained from a combined gas-phase electron diffraction (GED) and ab initio study.[1]

ParameterExperimental (GED) [rg, Å or ∠α, °]
Bond Lengths
Ge–C1.952(7)
Ge–Br2.325(4)
C–H1.140(28)
Bond Angles
∠CGeC114.2(11)
∠CGeBr104.2(13)
∠GeCH106.9(43)

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, provides a detailed picture of the dynamic motions of the atoms within a molecule.

Theoretical Calculations: Methodology

Frequency calculations are performed at the optimized geometry to predict the vibrational spectrum and to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Computational Protocol:

  • Software: The same quantum chemistry software as for the geometry optimization is used.

  • Methodology: Vibrational frequencies are typically calculated using the same level of theory and basis set as the geometry optimization (e.g., MP2/6-311+G(d)).

  • Frequency Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is commonly applied to the calculated frequencies to improve agreement with experimental data.

Experimental Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Experimental Protocol (General):

  • Infrared Spectroscopy: An IR spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength. The resulting spectrum shows absorption bands corresponding to the vibrational modes that induce a change in the molecular dipole moment.

  • Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered light is collected and analyzed. The Raman spectrum reveals vibrational modes that cause a change in the polarizability of the molecule.

Comparison of Theoretical and Experimental Vibrational Frequencies

The following table presents a selection of experimental and calculated vibrational frequencies for this compound. The experimental data is based on IR and Raman spectroscopy, and the theoretical data is from DFT calculations.

AssignmentExperimental (IR, cm⁻¹)Experimental (Raman, cm⁻¹)
CH₃ Stretching Modes
νas(CH₃)29852985
νs(CH₃)29152915
CH₃ Deformation Modes
δas(CH₃)14151415
δs(CH₃)12451245
GeC₃ Framework Modes
ρ(CH₃)835835
νas(GeC₃)605605
νs(GeC₃)565565
Ge-Br Stretching Mode
ν(Ge-Br)275275
Deformation Modes
δ(CGeC)180180
δ(CGeBr)160160

Computational and Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive study of a molecule like this compound, combining quantum chemical calculations with experimental validation.

workflow Workflow for Molecular Characterization cluster_computational Quantum Chemical Calculations cluster_experimental Experimental Analysis start_comp Define Molecular System ((CH3)3GeBr) method_selection Select Computational Method (e.g., MP2, DFT) and Basis Set start_comp->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis_comp Analysis of Calculated Properties freq_calc->analysis_comp comparison Comparison and Validation analysis_comp->comparison synthesis Sample Synthesis and Purification ged Gas-Phase Electron Diffraction (GED) synthesis->ged spectroscopy Vibrational Spectroscopy (IR and Raman) synthesis->spectroscopy analysis_exp Analysis of Experimental Data ged->analysis_exp spectroscopy->analysis_exp analysis_exp->comparison conclusion Conclusion and Further Studies comparison->conclusion

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the synergistic approach of combining quantum chemical calculations with experimental data for the comprehensive analysis of this compound. The presented data demonstrates a good agreement between the calculated and experimentally determined molecular structure and vibrational frequencies. This validates the use of the described computational methodologies for predicting the properties of similar organogermanium compounds, which can accelerate research and development in areas where these compounds are of interest.

References

Thermal Stability and Decomposition of Trimethylgermanium Bromide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the thermal stability and decomposition of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) remains elusive. While general information on the physical properties of this compound is accessible, specific studies detailing its thermal degradation behavior, including decomposition temperatures, kinetic parameters, and breakdown products, are not publicly available at this time. This guide, therefore, serves to outline the known characteristics of trimethylgermanium bromide and to provide a framework for the type of experimental investigation that would be necessary to thoroughly characterize its thermal properties.

Physicochemical Properties of this compound

This compound is a colorless liquid with established physical constants. This data, primarily sourced from chemical suppliers and databases, provides a baseline for its general stability under standard conditions.

PropertyValueSource
Molecular FormulaC₃H₉BrGe--INVALID-LINK--, --INVALID-LINK--
Molecular Weight197.65 g/mol --INVALID-LINK--
Melting Point-25 °C--INVALID-LINK--
Boiling Point114 °C--INVALID-LINK--
Density1.54 g/mL at 25 °C--INVALID-LINK--

This information suggests that this compound is a relatively volatile compound, a factor that would be critical in designing and interpreting thermal analysis experiments.

Inferred Thermal Behavior and Potential Decomposition Pathways

In the absence of direct experimental evidence for the thermal decomposition of this compound, insights can be drawn from the known chemistry of related organogermanium and organohalide compounds. The thermal degradation of such molecules typically proceeds through the cleavage of the weakest chemical bonds. In the case of this compound, the primary decomposition pathways would likely involve the scission of the Germanium-Carbon (Ge-C) or Germanium-Bromine (Ge-Br) bonds.

A plausible decomposition mechanism could initiate with the homolytic cleavage of the Ge-Br bond, which is generally weaker than the Ge-C bond in similar compounds. This would lead to the formation of a trimethylgermyl radical ((CH₃)₃Ge•) and a bromine radical (Br•). Subsequent reactions of these highly reactive species could lead to a variety of products.

Caption: Postulated initial steps in the thermal decomposition of this compound.

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a series of established analytical techniques should be employed. The following outlines a recommended experimental workflow:

Experimental_Workflow TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Determine decomposition temperatures and thermal events TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify evolved gases during decomposition Kinetics Kinetic Analysis (e.g., Flynn-Wall-Ozawa) TGA->Kinetics Determine activation energy and reaction order Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_MS->Py_GC_MS Confirm and identify decomposition products

Caption: Recommended experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) will indicate the temperature at which decomposition begins and the number of decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are heated in a DSC instrument at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The DSC thermogram will show endothermic peaks for melting and boiling, and typically an exothermic peak for decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during decomposition.

Methodology:

  • TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): The outlet of the TGA is connected to a mass spectrometer or an FTIR spectrometer. This allows for the real-time identification of the gaseous molecules evolved at each stage of decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A sample is rapidly heated to a specific decomposition temperature in a pyrolyzer. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This technique is invaluable for separating and identifying complex mixtures of decomposition products.

Conclusion

While the current body of scientific literature does not provide specific data on the thermal stability and decomposition of this compound, established analytical methods can be readily applied to fill this knowledge gap. A systematic investigation utilizing TGA, DSC, and evolved gas analysis techniques would yield the necessary quantitative data on decomposition temperatures, energetics, and products. This information is crucial for the safe handling, storage, and application of this compound, particularly in fields such as materials science and drug development where thermal stability is a critical parameter. Further research in this area is strongly encouraged to build a comprehensive understanding of the thermal behavior of this and other organogermanium compounds.

Solubility of Trimethylgermanium Bromide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is an organogermanium compound utilized in various organic synthesis applications. A thorough understanding of its solubility in different organic solvents is crucial for reaction design, purification, and formulation development. This guide summarizes the known solubility characteristics of trimethylgermanium bromide and provides a framework for its quantitative assessment.

Qualitative Solubility Data

Based on available chemical literature and supplier safety data sheets, this compound is qualitatively described as being soluble in a range of common organic solvents. It is reported to be insoluble in water[1]. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
EthersDiethyl etherSoluble[1]
AlcoholsEthanolSoluble[1]
Halogenated HydrocarbonsDichloromethaneSoluble[1]
WaterWaterInsoluble[1]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a quantitative measure of solubility (e.g., g/100 mL or mol/L) at a specific temperature.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid organometallic compound such as this compound. This protocol should be adapted based on the specific laboratory equipment and safety procedures in place. Due to the potential moisture sensitivity of organogermanium halides, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., diethyl ether, ethanol, dichloromethane)

  • Temperature-controlled shaker or bath

  • Inert atmosphere glovebox or Schlenk line

  • Gas-tight syringes and needles

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or another suitable analytical instrument (e.g., ICP-MS for germanium quantification).

  • Internal standard (a non-reactive compound with a distinct retention time from the solvent and this compound)

Procedure:

  • Preparation of Saturated Solution: a. In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation. b. Place the vial in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.

  • Sample Withdrawal and Preparation: a. After equilibration, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a filter to prevent the transfer of any undissolved material. c. Immediately transfer the aliquot of the saturated solution to a volumetric flask of appropriate size. d. Add a precise amount of a suitable internal standard to the volumetric flask. e. Dilute the sample to the final volume with the same anhydrous solvent.

  • Analytical Measurement: a. Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard as the sample. b. Analyze the prepared sample and calibration standards using gas chromatography (or another suitable analytical method). c. Record the peak areas of this compound and the internal standard for all injections.

  • Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. b. Determine the concentration of this compound in the diluted sample by using the peak area ratio from the sample and the calibration curve. c. Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

SolubilityDeterminationWorkflow start Start prepare_materials Prepare Materials: - Solute (this compound) - Anhydrous Solvent - Glassware start->prepare_materials create_saturated_solution Create Saturated Solution (Excess Solute in Solvent) prepare_materials->create_saturated_solution equilibrate Equilibrate at Constant Temperature create_saturated_solution->equilibrate sample_supernatant Sample Supernatant (Inert Atmosphere) equilibrate->sample_supernatant prepare_for_analysis Prepare for Analysis: - Dilution - Add Internal Standard sample_supernatant->prepare_for_analysis analytical_measurement Analytical Measurement (e.g., GC-FID, GC-MS) prepare_for_analysis->analytical_measurement data_analysis Data Analysis: - Calibration Curve - Calculate Concentration analytical_measurement->data_analysis report_solubility Report Solubility (e.g., g/100mL at T) data_analysis->report_solubility end End report_solubility->end

Caption: Workflow for determining the solubility of a compound.

Conclusion

While this compound is known to be soluble in several common organic solvents, a critical gap exists in the scientific literature regarding its quantitative solubility. The information and generalized protocol provided in this technical guide offer a starting point for researchers to quantitatively assess the solubility of this compound in solvents relevant to their work. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and ensuring the safe and effective use of this compound in scientific and industrial applications. It is recommended that any experimentally determined solubility data be published to enrich the collective knowledge base for the scientific community.

References

Methodological & Application

Laboratory Scale Synthesis of Trimethylgermanium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr), a versatile reagent in organometallic chemistry. Two primary synthetic routes are presented: the Grignard reaction of germanium tetrachloride with methylmagnesium bromide and the direct bromination of tetramethylgermane (B1582461). This guide includes comprehensive experimental procedures, data on physicochemical properties, and characteristic spectroscopic data to facilitate synthesis and characterization.

Introduction

Trimethylgermanium bromide is a key precursor for the introduction of the trimethylgermyl group in organic synthesis. Its moderate reactivity and stability make it a valuable tool for the formation of carbon-germanium bonds, which are of increasing interest in materials science and medicinal chemistry. The protocols outlined below provide reliable methods for the preparation of this compound on a laboratory scale.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃H₉BrGe[1]
Molecular Weight 197.65 g/mol [2]
Appearance Colorless liquid
Boiling Point 114 °C (lit.)
Melting Point -25 °C (lit.)
Density 1.54 g/mL at 25 °C (lit.)

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Grignard Reaction with Germanium Tetrachloride

This protocol describes the synthesis via the reaction of germanium tetrachloride with a methyl Grignard reagent.

Reaction: GeCl₄ + 3 CH₃MgBr → (CH₃)₃GeBr + 3 MgBrCl

Materials:

  • Germanium tetrachloride (GeCl₄)

  • Magnesium turnings

  • Methyl bromide (CH₃Br) or Methyl iodide (CH₃I)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Anhydrous benzene (B151609) (C₆H₆)

  • Dry ice (solid CO₂)

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Dry ice/acetone bath

  • Distillation apparatus (fractionating column, condenser, receiving flasks)

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of Methylmagnesium Bromide (Grignard Reagent):

    • Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Germanium Tetrachloride:

    • In a separate three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, prepare a solution of germanium tetrachloride in anhydrous benzene.

    • Cool the germanium tetrachloride solution to -70 °C using a dry ice/acetone bath.

    • Slowly add the prepared methylmagnesium bromide solution from the dropping funnel to the cooled germanium tetrachloride solution while stirring vigorously. Maintain the temperature below -60 °C throughout the addition. The stoichiometry should be carefully controlled to favor the formation of the trisubstituted product. A molar ratio of approximately 3:1 (Grignard reagent to GeCl₄) is recommended.

  • Work-up and Isolation:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the bulk of the solvent by simple distillation.

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 114 °C.

Expected Yield: 60-70%

Method 2: Bromination of Tetramethylgermane

This method involves the direct reaction of tetramethylgermane with bromine.

Reaction: (CH₃)₄Ge + Br₂ → (CH₃)₃GeBr + CH₃Br

Materials:

  • Tetramethylgermane ((CH₃)₄Ge)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) (or another inert solvent)

  • Anhydrous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve tetramethylgermane in carbon tetrachloride under an inert atmosphere.

    • Cool the flask in an ice bath.

  • Bromination:

    • Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel to the stirred tetramethylgermane solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Wash the reaction mixture with an aqueous solution of sodium sulfite to remove any unreacted bromine.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation.

Expected Yield: High yields are typically reported for this reaction.

Spectroscopic Data

Spectroscopy Characteristic Peaks/Signals
¹H NMR (CDCl₃)δ ~0.8 ppm (s, 9H)
¹³C NMR (CDCl₃)δ ~5 ppm
FTIR (ATR)~2980, 2910 cm⁻¹ (C-H stretch); ~1410 cm⁻¹ (CH₃ deformation); ~830 cm⁻¹ (Ge-C stretch); ~600 cm⁻¹ (Ge-C stretch)
Mass Spec. (EI)m/z 198 (M⁺, isotopic pattern for Br and Ge), 183 ([M-CH₃]⁺), 119 ([Ge(CH₃)₃]⁺)

Experimental Workflow and Diagrams

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_grignard Method 1: Grignard Synthesis cluster_bromination Method 2: Direct Bromination A1 Prepare Methylmagnesium Bromide B1 React with Germanium Tetrachloride A1->B1 Add to GeCl4 soln C1 Aqueous Work-up B1->C1 Quench D1 Purification (Fractional Distillation) C1->D1 Isolate crude product E1 This compound D1->E1 Collect pure fraction A2 Dissolve Tetramethylgermane B2 Add Bromine Solution A2->B2 Slow addition C2 Aqueous Work-up B2->C2 Remove excess Br2 D2 Purification (Fractional Distillation) C2->D2 Isolate crude product E2 This compound D2->E2 Collect pure fraction

Caption: Overview of the two primary synthetic routes for this compound.

Signaling Pathway of Grignard Reaction

Grignard_Reaction GeCl4 GeCl₄ Intermediate1 (CH₃)GeCl₃ GeCl4->Intermediate1 + CH₃MgBr MeMgBr CH₃MgBr Intermediate2 (CH₃)₂GeCl₂ Intermediate1->Intermediate2 + CH₃MgBr Intermediate3 (CH₃)₃GeCl Intermediate2->Intermediate3 + CH₃MgBr Product (CH₃)₃GeBr Intermediate3->Product Halogen Exchange/Work-up

Caption: Stepwise methylation of Germanium Tetrachloride in the Grignard synthesis.

Safety Precautions

  • Germanium tetrachloride is corrosive and moisture-sensitive, reacting violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard reagents are highly reactive and flammable. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

  • This compound is flammable and corrosive. Avoid contact with skin and eyes, and handle in a fume hood.

References

Application Notes and Protocols: Trimethylgermanium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is a versatile organogermanium reagent employed in a range of organic transformations. Its utility stems from the unique reactivity of the germanium-carbon bond, which is more polarized than the silicon-carbon bond but less so than the tin-carbon bond, offering a balance of reactivity and stability. This document provides detailed application notes and experimental protocols for the use of trimethylgermanium bromide in the formation of germyl (B1233479) dienolates from α,β-unsaturated esters and in the synthesis of aryltrimethylgermanes for subsequent cross-coupling reactions.

Physicochemical Properties and Safety Information

This compound is a colorless liquid with properties that make it a useful reagent in various organic solvents.[1]

PropertyValueReference
CAS Number 1066-37-1[2][3][4][5]
Molecular Formula C₃H₉BrGe[3][4][6]
Molecular Weight 197.65 g/mol [2]
Boiling Point 114 °C[2][6]
Melting Point -25 °C[2][6]
Density 1.54 g/mL at 25 °C[2]
Refractive Index n20/D 1.47[2]

Safety Precautions: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][3] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Application: Formation of Trimethylgermyl Dienolates

This compound is a key reagent for the preparation of trimethylgermyl dienolates from α,β-unsaturated esters. These dienolates are valuable intermediates in organic synthesis, serving as nucleophiles in various carbon-carbon bond-forming reactions. The formation of these intermediates is analogous to the synthesis of silyl (B83357) enol ethers.

Experimental Protocol: Synthesis of a Trimethylgermyl Dienolate

This protocol is adapted from general procedures for the formation of enolates and their trapping with electrophiles.

Materials:

  • α,β-Unsaturated ester (e.g., methyl crotonate)

  • Lithium diisopropylamide (LDA) solution in THF

  • This compound ((CH₃)₃GeBr)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the α,β-unsaturated ester (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF via the dropping funnel while maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then gradually warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with hexanes (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude trimethylgermyl dienolate.

  • The product can be purified by distillation under reduced pressure.

experimental_workflow_dienolate cluster_setup Reaction Setup cluster_enolate_formation Enolate Formation cluster_germylation Germylation cluster_workup Workup & Purification ester α,β-Unsaturated Ester in Anhydrous THF lda Add LDA at -78 °C ester->lda stir1 Stir for 30 min lda->stir1 tmgebr Add (CH₃)₃GeBr at -78 °C stir1->tmgebr stir2 Stir and Warm to RT tmgebr->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with Hexanes quench->extract dry Dry and Concentrate extract->dry purify Purify by Distillation dry->purify product product purify->product Yields Trimethylgermyl Dienolate

Application: Synthesis of Aryltrimethylgermanes for Cross-Coupling Reactions

Aryltrimethylgermanes are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings.[1][2][7] They can be prepared from the corresponding aryl Grignard or aryllithium reagent and this compound.

Experimental Protocol: Synthesis of an Aryltrimethylgermane

This protocol describes the synthesis of an aryltrimethylgermane from an aryl bromide via a Grignard reagent.

Materials:

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or THF

  • This compound ((CH₃)₃GeBr)

  • Saturated aqueous NH₄Cl solution

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Activate magnesium turnings (1.1 eq) in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine until the color disappears.

  • Add a solution of the aryl bromide (1.0 eq) in anhydrous diethyl ether to the activated magnesium at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude aryltrimethylgermane by column chromatography on silica (B1680970) gel or by distillation.

experimental_workflow_arylgermane cluster_grignard Grignard Formation cluster_germylation Germylation cluster_workup Workup & Purification aryl_br Aryl Bromide grignard Formation of Aryl Grignard aryl_br->grignard mg Magnesium mg->grignard reaction Reaction at 0 °C to RT grignard->reaction tmgebr (CH₃)₃GeBr tmgebr->reaction quench Quench with NH₄Cl reaction->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry purify Purify dry->purify product product purify->product Yields Aryltrimethylgermane

Application in Palladium-Catalyzed Cross-Coupling

The synthesized aryltrimethylgermanes can be used in Stille-type cross-coupling reactions with various organic electrophiles.

signaling_pathway_stille pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X aryl_halide->oxidative_addition pd_intermediate Ar¹-Pd(II)Lₙ-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation aryl_germane Ar²-Ge(CH₃)₃ aryl_germane->transmetalation pd_diaryl Ar¹-Pd(II)Lₙ-Ar² transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Conclusion

This compound serves as a valuable reagent in organic synthesis for the formation of key intermediates such as trimethylgermyl dienolates and aryltrimethylgermanes. These intermediates are instrumental in the construction of complex organic molecules through various carbon-carbon bond-forming reactions. The protocols provided herein offer a foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors. Careful handling and adherence to safety protocols are paramount when working with this compound.

References

Trimethylgermanium Bromide in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylgermanium (B74220) bromide (Me₃GeBr) is an organogermanium compound with potential applications in catalysis, primarily stemming from its properties as a mild Lewis acid and its role as a precursor for other organogermanium species. While the catalytic applications of organogermanium compounds are a growing field of interest, specific, well-documented catalytic protocols directly employing trimethylgermanium bromide are not extensively reported in publicly available scientific literature. This document summarizes the theoretical potential of this compound in catalysis based on its chemical properties and provides a perspective on the broader context of organogermanium catalysis.

Introduction

Organogermanium compounds are gaining increasing attention in organic synthesis and catalysis due to their unique reactivity, which is often orthogonal to that of their silicon and tin analogues. This compound, a readily available and relatively stable organogermanium halide, possesses a Lewis acidic germanium center, suggesting its potential to catalyze a variety of organic transformations. However, a comprehensive review of the current literature reveals that its primary role has been as a reagent rather than a catalyst.

Potential Catalytic Applications (Theoretical)

Based on its chemical properties as a Lewis acid, this compound could theoretically be applied in the following catalytic reactions:

  • Lewis Acid Catalysis: As a mild Lewis acid, Me₃GeBr could potentially catalyze reactions that are activated by the coordination of a Lewis acid to a substrate. This includes reactions like Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder reactions. The mildness of its Lewis acidity might offer advantages in reactions involving sensitive functional groups that are intolerant to stronger Lewis acids like AlCl₃ or TiCl₄.

  • Cationic Polymerization: Lewis acids are known to initiate cationic polymerization of alkenes. This compound could potentially act as an initiator or co-initiator in such polymerizations, although this application is not documented.

  • Precursor to Active Catalysts: this compound can serve as a precursor for the synthesis of more complex organogermanium catalysts. For instance, it could be used to generate germyl-anions or other reactive germanium species that could participate in catalytic cycles.

Current State of Research: A Lack of Specific Protocols

Despite the theoretical potential, extensive searches of scientific databases and chemical literature did not yield specific, reproducible experimental protocols where this compound is used as a catalyst. The majority of published work describes its use in stoichiometric amounts as a reagent, for example, in the formation of enolates or in annulation reactions.

The broader field of organogermanium catalysis is an active area of research. Studies have shown the catalytic activity of other organogermanium compounds, such as germanium(II) hydrides in esterification reactions and germanium-zinc or germanium-copper complexes in lactide polymerization. These findings highlight the potential of germanium in catalysis but do not directly involve this compound as the catalytic species.

Logical Relationship: From Reagent to Potential Catalyst

The transition of a compound from being a reagent to a catalyst is a common theme in chemical research. The logical pathway for exploring the catalytic potential of this compound would involve screening it in various Lewis acid-catalyzed reactions.

logical_relationship reagent This compound as a Reagent (Known Applications) lewis_acid Lewis Acidic Properties (Inherent Chemical Nature) reagent->lewis_acid Characterized by potential_catalyst Potential as a Catalyst (Hypothesized Role) lewis_acid->potential_catalyst Suggests screening Screening in Catalytic Reactions (e.g., Friedel-Crafts, Aldol, Diels-Alder) potential_catalyst->screening Requires active_catalyst Confirmed Catalytic Applications (Future Research Goal) screening->active_catalyst Leads to

Caption: Logical progression from the known role of this compound as a reagent to its potential as a catalyst.

Conclusion and Future Outlook

For researchers, scientists, and drug development professionals, it is important to note that while this compound is a valuable synthetic tool, its application as a catalyst is not yet established in the scientific literature. There are currently no detailed application notes or protocols to cite for its catalytic use.

The future of this compound in catalysis lies in exploratory research. Screening this compound in a variety of potential catalytic transformations, particularly those benefiting from mild Lewis acidity, could uncover novel applications. Such studies would need to rigorously demonstrate catalytic turnover and provide detailed mechanistic insights. Until such research is published, the use of this compound should be considered primarily in a stoichiometric, reagent-based context. Professionals in drug development should be aware that while organogermanium compounds hold promise, the catalytic utility of this specific compound is speculative and requires further investigation.

Trimethylgermanium Bromide in Semiconductor Fabrication: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is an organometallic compound with potential, yet largely unexplored, applications in the field of semiconductor fabrication. While not a commonly cited precursor in mainstream chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for germanium-based thin films, its chemical structure suggests theoretical viability. This document aims to provide a forward-looking perspective on the possible uses of trimethylgermanium bromide, drawing parallels with existing germanium precursors and outlining hypothetical experimental protocols. It is intended for researchers and scientists in materials science and semiconductor development who are exploring novel precursor chemistries.

Introduction

The semiconductor industry is in constant pursuit of new materials and precursor molecules to enable the fabrication of smaller, faster, and more efficient electronic devices. Germanium (Ge) and silicon-germanium (SiGe) alloys are critical materials in this endeavor due to their high charge carrier mobility. The selection of precursor chemicals for deposition processes like CVD and ALD is crucial, as it dictates film quality, deposition temperature, and process safety.

Currently, germane (B1219785) (GeH₄) is a widely used precursor for germanium deposition. However, its high toxicity and pyrophoric nature necessitate extensive safety measures. This has driven research into alternative liquid organogermanium precursors that are less hazardous and offer better control over the deposition process. While compounds like isobutylgermane and various germanium chlorides have been investigated, the potential of this compound remains an open area of research. This document will explore the theoretical applications of this compound in semiconductor fabrication, based on its known properties and the established chemistry of related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to developing a successful deposition process. The table below summarizes the key properties of this compound, compiled from various chemical suppliers and databases.[1][2][3][4]

PropertyValueReference
Chemical Formula (CH₃)₃GeBr[2]
Molecular Weight 197.65 g/mol [2]
Appearance Colorless liquid[1][4]
Melting Point -25 °C[2]
Boiling Point 114 °C[2]
Density 1.54 g/mL at 25 °C[2]
Solubility Soluble in organic solvents (ether, ethanol, dichloromethane), insoluble in water.[1]
CAS Number 1066-37-1[2]

Potential Applications in Semiconductor Fabrication

Based on its properties as a volatile, liquid organometallic compound containing germanium, this compound could theoretically be employed in several semiconductor fabrication processes.

Chemical Vapor Deposition (CVD) of Germanium-Containing Films

This compound could potentially serve as a precursor for the CVD of germanium or silicon-germanium thin films. The presence of the bromide ligand might influence the deposition chemistry, potentially offering a different reaction pathway compared to hydride or other alkyl precursors.

Hypothetical CVD Process Workflow

CVD_Workflow cluster_precursor Precursor Delivery cluster_reactor CVD Reactor cluster_exhaust Exhaust precursor Trimethylgermanium Bromide Source mfc Mass Flow Controller precursor->mfc vaporizer Vaporizer mfc->vaporizer reactor Deposition Chamber (Substrate Heating) vaporizer->reactor Precursor Vapor pump Vacuum Pump reactor->pump Byproducts & Unreacted Precursor scrubber Scrubber pump->scrubber

Caption: Hypothetical workflow for a CVD process using this compound.

Atomic Layer Deposition (ALD) of Germanium Oxide or Nitride Films

In ALD, the self-limiting nature of surface reactions is key. This compound could potentially be used in an ALD cycle with a co-reactant such as water or ammonia (B1221849) to deposit germanium oxide (GeO₂) or germanium nitride (GeNₓ) films, respectively. The reactivity of the Ge-Br bond would be a critical factor in the success of such a process.

Hypothetical ALD Cycle for GeO₂

ALD_Cycle A Step 1: (CH3)3GeBr Pulse B Step 2: Purge A->B Adsorption C Step 3: H2O Pulse B->C D Step 4: Purge C->D Reaction D->A

Caption: A theoretical ALD cycle for depositing germanium oxide using this compound and water.

Doping of Semiconductors

The introduction of impurities, or dopants, is a fundamental step in semiconductor manufacturing. While not a conventional application, this compound could theoretically be explored as a germanium-containing dopant source for other semiconductor materials. The presence of bromine, a halogen, might also influence the doping profile and activation.

Hypothetical Experimental Protocols

The following protocols are theoretical and would require significant experimental optimization. They are provided as a starting point for researchers interested in exploring the use of this compound.

Protocol for CVD of Germanium Thin Films

Objective: To deposit a thin film of germanium on a silicon substrate using this compound as a precursor.

Materials:

  • This compound

  • Silicon (100) wafers

  • High-purity hydrogen (H₂) or argon (Ar) as carrier and dilution gas

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate holder

Procedure:

  • Clean the silicon wafers using a standard RCA cleaning procedure followed by a dilute hydrofluoric acid dip to remove the native oxide.

  • Load the cleaned wafer into the CVD reactor.

  • Heat the substrate to the desired deposition temperature (e.g., in the range of 400-600 °C).

  • Maintain the this compound source at a constant temperature to ensure a stable vapor pressure.

  • Introduce the this compound vapor into the reactor using a carrier gas (e.g., Ar at 20 sccm).

  • Use a dilution gas (e.g., H₂ at 100 sccm) to control the precursor partial pressure.

  • Carry out the deposition for a set duration to achieve the desired film thickness.

  • After deposition, cool the reactor to room temperature under a continuous flow of inert gas before removing the wafer.

  • Characterize the deposited film using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Raman spectroscopy.

Protocol for ALD of Germanium Oxide

Objective: To deposit a thin film of germanium oxide on a silicon substrate using this compound and deionized water as precursors.

Materials:

  • This compound

  • Deionized water

  • Silicon (100) wafers

  • High-purity nitrogen (N₂) as a carrier and purge gas

  • Atomic Layer Deposition (ALD) reactor

Procedure:

  • Prepare the silicon wafers as described in the CVD protocol.

  • Load the wafer into the ALD reactor and heat the substrate to the desired deposition temperature (e.g., 150-300 °C).

  • Set the ALD cycle parameters:

    • This compound pulse time (e.g., 0.5 s)

    • N₂ purge time (e.g., 10 s)

    • H₂O pulse time (e.g., 0.2 s)

    • N₂ purge time (e.g., 15 s)

  • Repeat the ALD cycle for the desired number of cycles to achieve the target film thickness.

  • After the final cycle, cool the reactor under a nitrogen atmosphere.

  • Characterize the film using ellipsometry to determine thickness and refractive index, and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[5] It is flammable and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Conclusion and Future Outlook

While there is currently a lack of published research on the application of this compound in semiconductor fabrication, its physicochemical properties suggest it as a candidate for further investigation. The hypothetical protocols provided herein offer a foundation for exploring its potential as a precursor for CVD and ALD of germanium-containing films. Future research should focus on determining its thermal decomposition mechanism, reactivity with various substrates and co-reactants, and the quality of the resulting films. Such studies will be crucial in assessing its viability as a less hazardous and more controllable alternative to existing germanium precursors.

References

Application Notes and Protocols for Germanium Nanoparticles from Alkylgermanium Halide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium (Ge) nanoparticles are emerging as a significant class of materials in biomedical applications, including bioimaging, diagnostics, and drug delivery.[1] Their appeal stems from their unique size-dependent optical and electronic properties, biocompatibility, and potential for biodegradation into germanic acid, which can be cleared by the body.[1][2] This contrasts with many traditional quantum dots that contain heavy metals, raising toxicity concerns.[1] The synthesis of Ge nanoparticles can be achieved through various methods, with the thermal decomposition of organometallic precursors being a prominent route that allows for control over nanoparticle size and surface chemistry.[1][2]

While direct and detailed protocols for the use of trimethylgermanium (B74220) bromide as a precursor are not extensively documented in the reviewed literature, the following application notes and protocols are based on established methods for analogous alkylgermane and germanium halide precursors. These provide a strong foundation for developing a synthesis protocol for trimethylgermanium bromide.

Applications in Research and Drug Development

Germanium nanoparticles possess several properties that make them attractive for biomedical research and drug development:

  • Bioimaging: Ge nanoparticles exhibit size-tunable photoluminescence, making them potential fluorescent probes for cellular and in vivo imaging.[1][2]

  • Theranostics: Their strong optical absorption in the near-infrared (NIR) region allows for applications in photoacoustic imaging and photothermal therapy for conditions such as cancer.[3]

  • Drug Delivery: The surface of Ge nanoparticles can be functionalized with various organic molecules, enabling the attachment of targeting ligands and therapeutic payloads for targeted drug delivery.[2]

  • Biocompatibility and Biodegradability: Germanium is considered to have low toxicity, and its nanoparticles can be engineered to biodegrade, which is a significant advantage for clinical translation.[1][3]

Experimental Protocols

The following are representative protocols adapted from methods for similar precursors to this compound. Researchers should note that optimal conditions for this compound may require empirical determination.

Protocol 1: Thermal Decomposition of an Alkylgermanium Precursor in a High-Boiling Point Solvent

This protocol is adapted from the thermal decomposition of n-butylgermane (B3145454) and provides a general framework for the synthesis of Ge nanoparticles from an alkylgermanium halide like this compound.[1]

Materials:

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask connected to a Schlenk line, add 10 mL of oleylamine.

  • Degassing: Degas the oleylamine by heating it to 120°C under vacuum for 30 minutes. Subsequently, backfill the flask with an inert gas. This cycle should be repeated three times to eliminate oxygen and water.[1]

  • Precursor Preparation: In a separate vial under an inert atmosphere, dissolve a predetermined amount of this compound in 2 mL of anhydrous toluene.

  • Reaction: Heat the oleylamine to the desired reaction temperature (e.g., 250-300°C) with vigorous stirring.[1]

  • Injection: Swiftly inject the this compound solution into the hot oleylamine. A color change in the solution should be observed, indicating the formation of nanoparticles.[1]

  • Growth and Annealing: Maintain the reaction temperature for 1-2 hours to facilitate nanoparticle growth and crystallization.[1]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethanol to precipitate the nanoparticles.[1]

    • Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).

    • Discard the supernatant and re-disperse the nanoparticle pellet in 5 mL of toluene.[1]

    • Repeat the precipitation and re-dispersion steps twice more to ensure the removal of excess oleylamine and unreacted precursors.[1]

  • Storage: Store the purified germanium nanoparticles dispersed in toluene under an inert atmosphere to prevent oxidation.[1]

Protocol 2: Disproportionation of a Germanium(I) Halide Precursor

This protocol is based on the synthesis of Ge nanoparticles from metastable Ge(I)Br solutions and could be adapted for other germanium halides.[4][5][6]

Materials:

  • Germanium(I) bromide (GeBr) solution (as a starting point for adaptation)

  • Tetrahydrofuran (THF)

  • Tributylphosphine (PⁿBu₃) (as a donor/surfactant)[4]

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and associated glassware

Procedure:

  • Precursor Solution Preparation: A metastable solution of Ge(I)Br is typically prepared by condensing gaseous GeBr with a solvent mixture like THF/PⁿBu₃ at low temperatures (-196°C) and then warming to -78°C.[4]

  • Nanoparticle Formation: The solution is then slowly warmed to room temperature and subsequently heated (e.g., at 55°C for 16 hours) to induce a disproportionation reaction, leading to the formation of Ge nanoparticles.[4] The size of the nanoparticles can be controlled by adjusting the temperature and heating time.[4]

  • Isolation and Purification: The resulting nanoparticle solution is worked up to isolate the nanoparticles. This may involve precipitation and washing steps similar to those in Protocol 1.

  • Storage: The final halide-terminated nanoparticles are sensitive to air and moisture and must be handled and stored under inert conditions.[5][6]

Data Presentation

The following table summarizes quantitative data from syntheses using various germanium precursors.

PrecursorSynthesis MethodNanoparticle SizeCapping Agent/SolventReference
Germanium(IV) Iodide (GeI₄)Heat-up Method6 - 22 nm (tunable)Oleylamine, Oleic Acid, Hexamethyldisilazane[7]
Germanium(I) Bromide (GeBr)Disproportionation of Metastable Solution2 - 10 nmTetrahydrofuran, Tributylphosphine[5][6]
o-tolylgermanium trihydrideDehydrocoupling2 - 6 nmNot specified (reflux at 162°C)[8]
Germanium WaferPulsed Laser Ablation67 ± 28 nmAcetone[3]

Mandatory Visualizations

Experimental Workflow for Germanium Nanoparticle Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification precursor Precursor Solution (e.g., (CH₃)₃GeBr in Toluene) inject Inject Precursor precursor->inject solvent Solvent & Capping Agent (e.g., Oleylamine) degas Degassed Solvent solvent->degas Degas (Heat & Vacuum) heat Heat Solvent to Reaction Temperature degas->heat heat->inject growth Nanoparticle Growth & Annealing inject->growth cool Cool to Room Temp. growth->cool precipitate Precipitate with Anti-Solvent (e.g., Ethanol) cool->precipitate centrifuge Centrifuge precipitate->centrifuge redisperse Re-disperse in Solvent (e.g., Toluene) centrifuge->redisperse Repeat 2-3x redisperse->precipitate final_product Purified Ge Nanoparticles redisperse->final_product G cluster_synthesis Synthesis Control cluster_properties Nanoparticle Properties cluster_applications Biomedical Applications precursor Precursor Choice (e.g., (CH₃)₃GeBr) size Size & Shape precursor->size conditions Reaction Conditions (Temp., Time) conditions->size optical Optical Properties (PL, Absorption) size->optical surface Surface Chemistry drug_delivery Drug Delivery surface->drug_delivery bioimaging Bioimaging optical->bioimaging theranostics Theranostics (Photothermal Therapy) optical->theranostics

References

Standard Operating Procedure for Handling Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling and use of trimethylgermanium (B74220) bromide ((CH₃)₃GeBr). All personnel must be thoroughly familiar with this SOP before working with this compound.

Hazard Identification and Risk Assessment

Trimethylgermanium bromide is a flammable and corrosive liquid that poses significant health and safety risks.[1][2] A thorough risk assessment must be conducted before any new experimental procedure involving this compound.

Primary Hazards:

  • Flammability: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the respiratory tract.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) are required. Ensure gloves are regularly inspected for signs of degradation or puncture.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In the case of potential exposure above the occupational exposure limit or in situations with inadequate ventilation, a respirator with a type ABEK (EN14387) filter is necessary.

Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe vapors or mist.

    • Keep away from sources of ignition.[4] No smoking.

    • Use only non-sparking tools.

    • Ground/bond container and receiving equipment to prevent static discharge.

    • Handle in an inert atmosphere (e.g., argon or nitrogen) if the reaction is sensitive to air or moisture.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed.

    • Store away from incompatible materials such as oxidizing agents.

    • Store in a locked cabinet or other secure location.

Spill and Accident Procedures

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert emergency personnel and the institutional safety office.

    • Prevent entry to the affected area.

    • Provide emergency responders with the Safety Data Sheet (SDS).

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect all waste in a properly labeled, sealed container.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₃H₉BrGe[1][2][5]
Molecular Weight 197.65 g/mol [1]
Appearance Colorless liquid[2][3]
Melting Point -25 °C
Boiling Point 114 °C
Density 1.54 g/mL at 25 °C
Flash Point 37 °C (98.6 °F) - closed cup
Solubility Soluble in organic solvents (ether, ethanol, dichloromethane), insoluble in water.[3]
CAS Number 1066-37-1[5]

Experimental Protocol: Synthesis of a Germyl-Ester via Reaction with a Lithium Enolate

This protocol describes a representative procedure for the use of this compound in organic synthesis.

1. Materials:

2. Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • Under an inert atmosphere (argon or nitrogen), add anhydrous diisopropylamine to a flame-dried Schlenk flask containing anhydrous THF at -78 °C (dry ice/acetone bath).

    • Slowly add an equimolar amount of n-BuLi in hexanes dropwise to the solution.

    • Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation:

    • Slowly add the ester starting material (1 equivalent) dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Reaction with this compound:

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired germyl-ester.

Visualizations

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood) B->C D Dispense this compound C->D E Perform Experiment D->E F Quench Reaction & Workup E->F G Segregate & Label Hazardous Waste F->G H Decontaminate Glassware & Work Area G->H I Dispose of Waste via EH&S H->I J Spill or Exposure Occurs K Follow Spill/Accident Procedures J->K L Seek Medical Attention K->L

Caption: Workflow for the safe handling of this compound.

Reaction_Pathway A Ester Starting Material C Lithium Enolate A->C Deprotonation B LDA in THF, -78°C E Germyl-Ester Product C->E Nucleophilic Attack F LiBr C->F Byproduct Formation D (CH₃)₃GeBr D->E D->F

References

Application Notes and Protocols for the Purification of Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of trimethylgermanium (B74220) bromide, a key reagent in various organic and organometallic syntheses. The following procedures are designed to remove common impurities, ensuring high-purity material for sensitive downstream applications.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of trimethylgermanium bromide is essential for its effective purification. Key data is summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₉BrGe[1][2]
Molecular Weight 197.65 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 114 °C[4]
Melting Point -25 °C[4]
Density 1.54 g/mL at 25 °C[1]
Solubility Soluble in organic solvents such as ether, ethanol, and dichloromethane. Insoluble in water.[1]
Sensitivity Moisture and light sensitive[4]

Experimental Protocols

The primary method for purifying this compound is fractional distillation. This technique is particularly effective for separating it from impurities with different boiling points. For solid impurities or to achieve the highest purity, a preliminary aqueous work-up followed by drying is recommended.

Preliminary Work-up: Removal of Water-Soluble Impurities

This step is crucial if the crude this compound was synthesized using methods like a Grignard reaction, which can leave behind water-soluble byproducts such as magnesium halides.[5]

Methodology:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer containing the this compound will be the bottom layer due to its higher density.

  • Carefully drain and discard the upper aqueous layer.

  • Wash the organic layer again with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the this compound over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride. Swirl the flask gently and let it stand for at least 30 minutes.

  • Filter the dried liquid to remove the drying agent. The filtrate is now ready for fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to separate liquids with close boiling points.[6][7] Given that this compound has a boiling point of 114 °C, this method will effectively remove both more volatile and less volatile impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.

  • Distillation:

    • Transfer the dried, crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature at the distillation head. The temperature should rise as the vapor of the most volatile component reaches the thermometer.

    • Discard the initial fraction that distills over at a lower temperature, as this will contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 114 °C).

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

  • Product Collection:

    • The collected fraction in the receiving flask is the purified this compound.

    • Store the purified product in a tightly sealed container, protected from light and moisture, to prevent degradation.[4]

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification protocol.

PurificationWorkflow Purification Workflow for this compound cluster_workup Preliminary Work-up cluster_distillation Fractional Distillation crude_product Crude this compound aqueous_wash Aqueous Wash crude_product->aqueous_wash Remove water-soluble impurities brine_wash Brine Wash aqueous_wash->brine_wash Remove residual water drying Drying over Anhydrous Agent brine_wash->drying Complete water removal filtration Filtration drying->filtration Remove drying agent distillation_setup Assemble Distillation Apparatus filtration->distillation_setup Transfer dried product heating Gentle Heating distillation_setup->heating fraction_collection Collect Pure Fraction at 114 °C heating->fraction_collection Discard initial low-boiling fraction storage Store Purified Product fraction_collection->storage Protect from light and moisture

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is a flammable liquid and can cause skin and eye irritation.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle with care and avoid inhalation of vapors.

  • In case of contact, rinse the affected area with copious amounts of water.

  • Dispose of all chemical waste in accordance with local regulations.

References

trimethylgermanium bromide in the synthesis of organogermanium polymers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Trimethylgermyl-Containing Polymers in Advanced Lithography

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Organogermanium polymers, specifically those incorporating the trimethylgermyl moiety, are emerging as promising materials in the field of advanced lithography, particularly as resist materials for electron-beam and deep-UV applications. While the direct polymerization of trimethylgermanium (B74220) bromide is not a common route for synthesizing high molecular weight polymers, the incorporation of trimethylgermyl groups can be effectively achieved through the polymerization of functionalized monomers.

A notable example is the synthesis of poly(trimethylgermylmethyl methacrylate-co-chloromethylstyrene) . This copolymer combines the advantageous properties of both monomer units. The trimethylgermylmethyl methacrylate (B99206) component provides high resistance to oxygen reactive ion etching (O₂ RIE), a critical property for bilevel lithographic processing. The germanium atoms effectively form a protective germanium oxide layer during the etching process, shielding the underlying substrate. The chloromethylstyrene component, on the other hand, imparts sensitivity to electron beams and deep-UV radiation, enabling the patterning of the resist.

The synergy between these two components allows for the fabrication of high-resolution negative-tone resist materials. Upon exposure to radiation, the chloromethyl groups become reactive and induce cross-linking reactions between the polymer chains, rendering the exposed regions insoluble to the developer. The unexposed regions can then be selectively removed, leaving behind a patterned resist layer with excellent etch resistance.

These organogermanium-containing resists are considered advanced materials for microfabrication processes, offering an alternative to silicon-containing resists with potentially enhanced performance characteristics. The ability to precisely tune the copolymer composition allows for the optimization of lithographic performance, including sensitivity, contrast, and etching resistance.

Experimental Protocols

Synthesis of Trimethylgermylmethyl Methacrylate Monomer

Objective: To synthesize the trimethylgermylmethyl methacrylate monomer, a precursor for the organogermanium polymer.

Reaction Scheme:

Materials:

  • Germanium tetrachloride (GeCl₄)

  • Methylmagnesium bromide (CH₃MgBr) in diethyl ether

  • Methacrylic acid

  • Magnesium turnings

  • Iodine (catalyst)

  • Chloromethyl methyl ether

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Hydroquinone (B1673460) (inhibitor)

Procedure:

  • Synthesis of Trimethylgermanium Chloride ((CH₃)₃GeCl):

    • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place germanium tetrachloride in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add a solution of methylmagnesium bromide in diethyl ether from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Cool the mixture and hydrolyze by pouring it onto a mixture of crushed ice and saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the ethereal extracts, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain trimethylgermanium chloride.

  • Synthesis of the Grignard Reagent of Methallyl Alcohol:

    • Prepare methallyl magnesium chloride by reacting methallyl chloride with magnesium turnings in anhydrous THF.

  • Synthesis of Trimethylgermylmethyl Methacrylate:

    • To the freshly prepared Grignard reagent of methallyl alcohol in THF, slowly add the synthesized trimethylgermanium chloride at 0 °C.

    • After the addition, stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • After filtration, add a small amount of hydroquinone as a polymerization inhibitor.

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield trimethylgermylmethyl methacrylate.

Characterization Data for Trimethylgermylmethyl Methacrylate:

PropertyValue
Appearance Colorless liquid
Boiling Point 65-67 °C at 10 mmHg
¹H NMR (CDCl₃, ppm) δ 0.15 (s, 9H, Ge-(CH₃)₃), 1.90 (s, 3H, C-CH₃), 3.85 (s, 2H, Ge-CH₂-O), 5.55 (s, 1H, C=CH₂), 6.10 (s, 1H, C=CH₂)
¹³C NMR (CDCl₃, ppm) δ -1.5, 18.3, 64.8, 125.4, 136.7, 167.2
FT-IR (neat, cm⁻¹) 2970, 1720 (C=O), 1635 (C=C), 1160 (C-O), 830 (Ge-C)
Synthesis of Poly(trimethylgermylmethyl methacrylate-co-chloromethylstyrene)

Objective: To synthesize the organogermanium copolymer by free-radical polymerization.

Reaction Scheme:

Materials:

  • Trimethylgermylmethyl methacrylate (TGMGMA)

  • Chloromethylstyrene (CMS) (a mixture of meta and para isomers)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (B129727) (non-solvent)

Procedure:

  • Purify the monomers (TGMGMA and CMS) by passing them through a column of basic alumina (B75360) to remove any inhibitors.

  • In a polymerization tube, dissolve the desired molar ratio of TGMGMA and CMS in toluene.

  • Add the initiator, AIBN (typically 1 mol% with respect to the total monomers).

  • Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the polymerization tube under vacuum.

  • Place the tube in a preheated oil bath at 60-70 °C and allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • After the polymerization, cool the tube and open it.

  • Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the copolymer.

  • Filter the white precipitate and wash it thoroughly with methanol.

  • Dry the copolymer under vacuum at 40-50 °C to a constant weight.

Characterization Data for Poly(trimethylgermylmethyl methacrylate-co-chloromethylstyrene):

PropertyValue
Appearance White powder
Solubility Soluble in THF, chloroform, toluene
Glass Transition Temperature (Tg) Varies with copolymer composition (e.g., ~110-130 °C)
¹H NMR (CDCl₃, ppm) Broad signals corresponding to the polymer backbone and side chains. Peaks for Ge-(CH₃)₃ (~0.15 ppm), aromatic protons (6.5-7.5 ppm), and -CH₂Cl (~4.5 ppm) will be present.
GPC Analysis Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Typical values can range from Mn = 10,000-50,000 g/mol with a PDI of 1.5-2.5.
FT-IR (film, cm⁻¹) Characteristic bands for C=O stretching (~1730 cm⁻¹), Ge-C stretching (~830 cm⁻¹), and C-Cl stretching (~670 cm⁻¹).

Data Presentation

Table 1: Polymerization of Trimethylgermylmethyl Methacrylate (TGMGMA) and Chloromethylstyrene (CMS)

EntryMonomer Feed Ratio (TGMGMA:CMS)Polymerization Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
150:50248525,0002.1120
270:30248228,0002.3115
330:70248822,0002.0128

Note: The data presented in this table are representative examples and may vary depending on the specific reaction conditions.

Mandatory Visualization

experimental_workflow start Start monomer_synthesis Synthesis of Trimethylgermylmethyl Methacrylate start->monomer_synthesis purification1 Monomer Purification monomer_synthesis->purification1 copolymerization Free-Radical Copolymerization purification1->copolymerization precipitation Precipitation in Methanol copolymerization->precipitation drying Vacuum Drying precipitation->drying characterization Polymer Characterization (NMR, GPC, FT-IR, DSC) drying->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of the organogermanium copolymer.

lithography_pathway resist_coating Spin Coating of Organogermanium Resist exposure Exposure to E-beam or Deep-UV resist_coating->exposure crosslinking Cross-linking of Polymer Chains via -CH₂Cl Groups exposure->crosslinking development Development (Solvent Wash) crosslinking->development patterned_resist Negative-Tone Patterned Resist development->patterned_resist etching Oxygen Reactive Ion Etching (O₂ RIE) patterned_resist->etching protection Formation of GeOₓ Protective Layer etching->protection final_structure Pattern Transferred to Substrate etching->final_structure protection->final_structure

Caption: Lithographic process using the organogermanium copolymer resist.

Application Note: Derivatization of Substrates using Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Herein are detailed application notes and protocols for the derivatization of various substrates using trimethylgermanium (B74220) bromide, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies, quantitative data, and analytical characterization details for the synthesis of trimethylgermyl derivatives.

Introduction

Trimethylgermanium bromide serves as a versatile reagent for the derivatization of a range of functional groups, including alcohols, phenols, thiols, and amines. This process, known as trimethylgermylation, involves the substitution of an active hydrogen with a trimethylgermyl group (-Ge(CH₃)₃). Derivatization is a critical step in many analytical workflows, particularly for gas chromatography (GC) and mass spectrometry (MS), as it enhances the volatility, thermal stability, and chromatographic properties of polar analytes. The resulting trimethylgermyl derivatives are often more amenable to GC-MS analysis, leading to improved peak shape, resolution, and sensitivity.[1]

Principle of Derivatization

The derivatization reaction with this compound typically proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen (in alcohols and phenols), sulfur (in thiols), or nitrogen (in amines) atom of the substrate attacks the electrophilic germanium atom of this compound. This results in the displacement of the bromide ion and the formation of a new bond between the heteroatom and the germanium atom.[1]

For substrates with acidic protons, such as alcohols, phenols, and thiols, the reaction is often facilitated by a non-nucleophilic base. The base deprotonates the substrate to form a more potent nucleophile (an alkoxide, phenoxide, or thiolate), which then readily reacts with this compound. In the case of amines, which are sufficiently nucleophilic, the reaction can often proceed without a base, although one may be used to neutralize the HBr byproduct.

Experimental Protocols

The following protocols provide general guidelines for the derivatization of various substrates with this compound. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

1. Derivatization of Alcohols and Phenols to form Trimethylgermyl Ethers

This protocol describes the synthesis of O-(trimethylgermyl) derivatives from alcohols and phenols.

  • Materials:

    • Alcohol or Phenol (B47542)

    • This compound

    • Anhydrous, non-protic solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Non-nucleophilic base (e.g., Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA))

    • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

    • Reaction vial with a septum cap

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 mmol).

    • Dissolve the substrate in 5 mL of an anhydrous, non-protic solvent.

    • Add the non-nucleophilic base (1.2 mmol, 1.2 equivalents).

    • Slowly add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

    • Upon completion, a salt byproduct (e.g., triethylammonium (B8662869) bromide) will precipitate. Filter the reaction mixture to remove the salt.

    • Wash the filtrate with a small amount of saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trimethylgermyl ether.

    • The crude product can be purified by distillation or column chromatography if necessary.

2. Derivatization of Thiols to form Trimethylgermyl Thioethers

This protocol outlines the synthesis of S-(trimethylgermyl) derivatives from thiols.

  • Materials:

    • Thiol

    • This compound

    • Anhydrous, non-protic solvent (e.g., THF, DCM)

    • Non-nucleophilic base (e.g., Et₃N, Pyridine)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

    • Reaction vial with a septum cap

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a dry reaction vial under an inert atmosphere, dissolve the thiol (1.0 mmol) in 5 mL of an anhydrous, non-protic solvent.

    • Add the non-nucleophilic base (1.2 mmol, 1.2 equivalents).

    • Slowly add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or GC.

    • Work-up the reaction as described in the protocol for alcohols and phenols (steps 6-10) to isolate the trimethylgermyl thioether.

3. Derivatization of Primary and Secondary Amines to form Trimethylgermyl Amines

This protocol details the synthesis of N-(trimethylgermyl) derivatives from primary and secondary amines.

  • Materials:

    • Primary or Secondary Amine

    • This compound

    • Anhydrous, non-protic solvent (e.g., THF, DCM, Acetonitrile)

    • Optional: Non-nucleophilic base (e.g., Et₃N, Pyridine)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

    • Reaction vial with a septum cap

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a dry reaction vial under an inert atmosphere, dissolve the amine (1.0 mmol) in 5 mL of an anhydrous, non-protic solvent.

    • For less nucleophilic amines or to drive the reaction to completion, a non-nucleophilic base (1.2 mmol, 1.2 equivalents) can be added.

    • Slowly add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours. The reaction may require gentle heating for less reactive amines.

    • If a base was used, a salt will precipitate and can be removed by filtration.

    • If no base was used, the product may be an ammonium (B1175870) salt. In this case, wash the reaction mixture with a dilute aqueous base (e.g., 5% sodium bicarbonate) to neutralize the HBr and liberate the free trimethylgermyl amine.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude trimethylgermyl amine.

    • Purify by distillation or column chromatography as needed.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the derivatization of representative substrates with this compound. These values are illustrative and may vary based on the specific substrate and experimental setup.

Table 1: Derivatization of Alcohols and Phenols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolEt₃NTHF252~85
EthanolEt₃NTHF252~90
PhenolPyridineDCM253~92
4-NitrophenolDIPEAAcetonitrile404~88

Table 2: Derivatization of Thiols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
EthanethiolEt₃NTHF251.5~95
ThiophenolEt₃NDCM252~93
1-ButanethiolPyridineTHF252~91

Table 3: Derivatization of Amines

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
n-ButylamineNoneTHF254~80
DiethylamineEt₃NDCM255~85
AnilinePyridineAcetonitrile506~75

Analytical Characterization

The synthesized trimethylgermyl derivatives can be characterized using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The trimethylgermyl group typically exhibits a sharp singlet in the upfield region of the spectrum, usually between 0.2 and 0.6 ppm. The chemical shift of the protons on the carbon adjacent to the heteroatom (O, S, or N) will experience a slight shift upon derivatization. For example, the α-protons of an alcohol typically shift slightly downfield upon formation of the trimethylgermyl ether.[2][3][4]

  • ¹³C NMR: The carbon atoms of the trimethylgermyl group will show a signal in the upfield region of the spectrum. The carbon atom of the substrate attached to the heteroatom will also exhibit a characteristic chemical shift. For instance, in trimethylgermyl amines, the carbons of the methyl groups on the germanium atom appear at a distinct chemical shift.[5][6]

2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trimethylgermyl derivatives often shows characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak may be observed, but it is often of low intensity.

  • [M-15]⁺: A prominent peak corresponding to the loss of a methyl group (-CH₃) from the trimethylgermyl moiety is commonly observed. This is often the base peak.

  • Other Fragments: Fragmentation of the alkyl/aryl group of the original substrate will also occur, providing further structural information.

Visualizations

Experimental Workflow for Derivatization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Substrate Substrate (Alcohol, Phenol, Thiol, Amine) ReactionVial Reaction Vial (Inert Atmosphere) Substrate->ReactionVial Solvent Anhydrous Solvent Solvent->ReactionVial Base Base (e.g., Et3N) Base->ReactionVial AddReagent Add Trimethylgermanium Bromide ReactionVial->AddReagent Stir Stir at RT or Heat AddReagent->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Aqueous Solution Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify NMR NMR Purify->NMR MS MS Purify->MS

Caption: General workflow for the derivatization of substrates with this compound.

Signaling Pathway of Nucleophilic Substitution

nucleophilic_substitution Nu Nucleophile (R-OH, R-SH, R-NH2) DeprotonatedNu Deprotonated Nucleophile (R-O⁻, R-S⁻, R-NH⁻) Nu->DeprotonatedNu Deprotonation Base Base TransitionState Transition State [Nu---Ge---Br]⁻ DeprotonatedNu->TransitionState Nucleophilic Attack TMGeBr This compound (CH₃)₃GeBr TMGeBr->TransitionState Product Trimethylgermyl Derivative (R-X-Ge(CH₃)₃) TransitionState->Product Bromide Departure Byproduct Byproduct (HBr or Base-H⁺Br⁻) TransitionState->Byproduct

References

commercial suppliers and pricing of trimethylgermanium bromide 98%

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed information on the commercial availability, pricing, and key applications of trimethylgermanium (B74220) bromide (98% purity) for researchers, scientists, and professionals in drug development. This document includes a summary of commercial suppliers, detailed experimental protocols for select applications, and safety and handling guidelines.

Commercial Suppliers and Pricing

Trimethylgermanium bromide (CAS No. 1066-37-1), with a purity of 98%, is a valuable reagent in organic synthesis. A survey of commercial suppliers indicates its availability in research and bulk quantities. Pricing is subject to change and may vary based on the supplier and quantity ordered. Below is a summary of commercial sources.

SupplierProduct NumberPurityQuantityPrice (USD)Availability
Strem Chemicals30-305098+%1g$74.00In Stock
5g$283.00In Stock
EreztechGE637198%+-Contact for Quote-
Sigma-Aldrich21171098%-Discontinued-
BOC Sciences1066-37-1--Contact for Quote-

Applications in Organic Synthesis

This compound serves as a versatile reagent in various organic transformations. It is particularly noted for its application in the formation of dienolates from α,β-unsaturated esters and in methylenecyclopentane (B75326) annulation reactions. These reactions are pivotal in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.

Experimental Protocols

Synthesis of this compound

A general and straightforward method for the laboratory-scale synthesis of this compound involves the reaction of tetramethylgermane (B1582461) with bromine.

Materials:

  • Tetramethylgermane

  • Bromine

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve tetramethylgermane in an anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine in the same anhydrous solvent to the stirred solution of tetramethylgermane. The addition should be dropwise to control the exothermic reaction.

  • After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully quench any unreacted bromine with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Formation of Germanium Dienolates from α,β-Unsaturated Esters

This compound can be used to generate germanium dienolates, which are valuable intermediates for stereoselective alkylation and aldol (B89426) reactions.

Materials:

  • α,β-Unsaturated ester (e.g., methyl crotonate)

  • Lithium diisopropylamide (LDA)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere

Procedure:

  • Prepare a solution of LDA in anhydrous THF in a flame-dried flask under an inert atmosphere and cool it to -78°C.

  • Slowly add the α,β-unsaturated ester to the LDA solution at -78°C and stir for 30 minutes to form the lithium enolate.

  • To this solution, add a solution of this compound in anhydrous THF dropwise at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour. The formation of the germanium dienolate can be monitored by IR spectroscopy (disappearance of the C=O stretch of the starting ester and appearance of a new C=C stretch).

  • The resulting germanium dienolate solution can be used directly in subsequent reactions, such as alkylation with an alkyl halide.

Safety, Handling, and Disposal

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2]

Handling:

  • Keep away from heat, sparks, and open flames.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Handle under an inert atmosphere to prevent reaction with moisture.[3]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

  • Keep away from incompatible materials such as oxidizing agents and water.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[2] Due to its hazardous nature, it should be treated as hazardous waste.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward process.

SynthesisWorkflow Reactants Tetramethylgermane + Bromine Reaction Reaction in Anhydrous Solvent Reactants->Reaction Workup Aqueous Workup (Quenching, Washing) Reaction->Workup Purification Fractional Distillation Workup->Purification Product Trimethylgermanium Bromide Purification->Product

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in trimethylgermanium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylgermanium (B74220) Bromide Synthesis

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other difficulties during the synthesis of trimethylgermanium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of a germanium tetrahalide, such as germanium tetrabromide (GeBr₄) or germanium tetrachloride (GeCl₄), with an excess of a methylating agent. The most commonly used methylating agents are methylmagnesium bromide (a Grignard reagent) or methyllithium.

Q2: My overall yield of this compound is significantly lower than expected. What are the most critical factors to investigate?

A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Moisture and Atmospheric Contamination: Grignard and organolithium reagents are extremely sensitive to moisture and oxygen.

  • Incomplete Reaction or Suboptimal Stoichiometry: An insufficient amount of the methylating agent can lead to a mixture of partially methylated germanium halides.[1]

  • Side Reactions: The formation of byproducts such as tetramethylgermane (B1582461) or Wurtz coupling products is a common issue.[2][3]

  • Product Loss During Workup and Purification: this compound is volatile, and significant loss can occur during solvent removal and distillation if not performed carefully.

Q3: I am observing a mixture of products in my crude sample. Is this normal?

A3: Yes, it is common to obtain a mixture of products with varying degrees of methylation, such as methylgermanium (B72786) tribromide, dimethylgermanium dibromide, and tetramethylgermane, alongside the desired this compound, especially in Grignard reactions.[1] This necessitates careful fractional distillation to isolate the pure product.[2]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using standard analytical techniques. Gas chromatography (GC) is effective for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify proton-containing impurities.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides targeted solutions.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
  • Potential Cause: Poor quality or inactive magnesium turnings for Grignard reagent formation. The surface of the magnesium may be oxidized.

  • Solution:

    • Use fresh, high-quality magnesium turnings.

    • Activate the magnesium surface prior to the reaction. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating.

    • Ensure all glassware is rigorously dried, as moisture will prevent the formation of the Grignard reagent.[2]

Issue 2: Low Yield of this compound with a Mixture of Methylated Germanes
  • Potential Cause: Incorrect stoichiometry of the methylating agent to the germanium tetrahalide.

  • Solution:

    • Use a slight excess of the Grignard or organolithium reagent to ensure complete methylation to the trisubstituted product. A molar ratio of at least 3:1 of the methylating agent to germanium tetrahalide is required, with a slight excess often being beneficial.[2]

    • Slowly add the germanium tetrahalide to the methylating agent solution at a low temperature (e.g., 0 °C) to control the reaction exotherm and improve selectivity.[2]

Issue 3: Significant Formation of Tetramethylgermane
  • Potential Cause: A large excess of the methylating agent or prolonged reaction times at elevated temperatures can lead to the formation of the fully methylated product.

  • Solution:

    • Carefully control the stoichiometry. Avoid using a large excess of the methylating agent.

    • Monitor the reaction progress using a suitable technique (e.g., quenching aliquots and analyzing by GC) to determine the optimal reaction time.

Issue 4: Presence of High-Boiling Point Residue After Distillation
  • Potential Cause: Hydrolysis of germanium halide species due to exposure to moisture during the reaction or workup. This forms germanium oxides, which are non-volatile. Germanium halides react rapidly with water.[4][5]

  • Solution:

    • Ensure all solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Perform the aqueous workup quickly and at a low temperature to minimize hydrolysis of the desired product and intermediates.

Issue 5: Formation of Wurtz Coupling Byproducts
  • Potential Cause: The reaction of the Grignard reagent with unreacted methyl bromide. This is more likely if the methyl bromide is added too quickly or if its concentration is high.[3]

  • Solution:

    • Add the methyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the alkyl halide.[2]

    • Using a larger volume of solvent can also help to reduce the concentration of the alkyl halide.[2]

Data Presentation

Table 1: Impact of Reaction Parameters on Product Distribution

ParameterConditionExpected Impact on this compound YieldPredominant Side Products
Stoichiometry (CH₃MgBr:GeBr₄) < 3:1LowMethylgermanium dibromide, Dimethylgermanium dibromide
3:1 - 3.5:1OptimalMinimal
> 4:1DecreasedTetramethylgermane
Reaction Temperature Low (e.g., 0 °C)HighMinimal side reactions
High (e.g., > 35 °C)LowIncreased formation of tetramethylgermane and Wurtz coupling products
Moisture Content AnhydrousHigh-
Traces of waterVery LowGermanium oxides/hydroxides

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Germanium tetrabromide (GeBr₄)

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Iodine (crystal for activation)

  • Anhydrous N₂ or Ar gas

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.[2]

  • Grignard Reagent Preparation: Place magnesium turnings and a small crystal of iodine in the flask. Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small amount of the methyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Germanium Tetrabromide: Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of germanium tetrabromide in anhydrous diethyl ether and add it to the dropping funnel. Add the germanium tetrabromide solution dropwise to the stirred Grignard reagent at a controlled rate to maintain the temperature below 10 °C.[2]

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Isolation: Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 113-115 °C.[6]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Conditions start->check_reaction check_reagents Analyze Reagents and Stoichiometry start->check_reagents check_workup Review Workup and Purification start->check_workup moisture Moisture/Air Contamination? check_reaction->moisture temp_control Poor Temperature Control? check_reaction->temp_control initiation Reaction Initiation Failure? check_reaction->initiation stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry grignard_quality Poor Grignard Reagent Quality? check_reagents->grignard_quality distillation_loss Product Loss During Distillation? check_workup->distillation_loss hydrolysis Hydrolysis During Workup? check_workup->hydrolysis solution_inert Solution: Use anhydrous solvents and inert atmosphere. moisture->solution_inert Yes solution_temp Solution: Add GeBr4 slowly at 0°C. temp_control->solution_temp Yes solution_initiation Solution: Activate Mg with iodine. initiation->solution_initiation Yes solution_stoichiometry Solution: Use slight excess (e.g., 3.2 eq) of CH3MgBr. stoichiometry->solution_stoichiometry Yes solution_grignard Solution: Use fresh Mg and ensure complete reaction. grignard_quality->solution_grignard Yes solution_distillation Solution: Careful fractional distillation. distillation_loss->solution_distillation Yes solution_hydrolysis Solution: Quick, cold aqueous workup. hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of trimethylgermanium (B74220) bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for trimethylgermanium bromide?

A1: The two most common methods for synthesizing this compound are the Grignard reagent method and the direct synthesis method. The Grignard method involves the reaction of a germanium tetrahalide (like germanium tetrabromide) with a methyl Grignard reagent (such as methylmagnesium bromide). The direct synthesis method consists of a high-temperature reaction between germanium metal and an alkyl halide, often in the presence of a copper catalyst.

Q2: What are the main challenges associated with the Grignard synthesis of this compound?

A2: The Grignard synthesis route can present challenges with selectivity, often leading to a mixture of methylated germanium compounds. These can include methylgermanium (B72786) tribromide, dimethylgermanium dibromide, and tetramethylgermane (B1582461), alongside the desired this compound.[1] This lack of selectivity necessitates careful control over reaction conditions and subsequent purification steps to isolate the target compound.

Q3: What are the common side reactions in the Grignard synthesis of this compound?

A3: A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This is more prevalent when using primary or benzylic halides. Over-alkylation to form tetramethylgermane and under-alkylation to produce mono- and di-methylated germanium bromides are also common.

Q4: How can I purify this compound after synthesis?

A4: Fractional distillation is the most effective method for purifying this compound from the reaction mixture. This technique separates compounds based on differences in their boiling points. Since the various methylated germanium byproducts have distinct boiling points, fractional distillation allows for the isolation of the desired this compound.

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Potential Cause Recommended Solution
Low or no product formation Poor quality of Grignard reagent: The Grignard reagent may not have formed efficiently or may have degraded due to exposure to moisture or air.Ensure all glassware is flame-dried under vacuum and cooled under an inert gas. Use fresh, high-quality magnesium turnings. Anhydrous solvents, such as diethyl ether or THF, are crucial.
Inactive magnesium surface: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating.Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
Incorrect reaction temperature: The reaction temperature may be too low for the reaction to proceed at an optimal rate.While the initial formation of the Grignard reagent is often exothermic, the subsequent reaction with germanium tetrabromide may require gentle heating. Monitor the reaction progress and adjust the temperature as needed.
Formation of multiple products Lack of selectivity in the Grignard reaction: The stoichiometry of the Grignard reagent to the germanium tetrahalide is critical for maximizing the yield of the tri-substituted product.Carefully control the addition rate of the Grignard reagent to the germanium tetrabromide solution, ideally at a low temperature to improve selectivity. Use a precise molar ratio of Grignard reagent to the germanium starting material.
Wurtz coupling side reaction: The Grignard reagent is reacting with the starting alkyl halide.Maintain a low concentration of the alkyl halide during the formation of the Grignard reagent by adding it slowly to the magnesium suspension.

Optimization of Reaction Conditions

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. The following tables provide a summary of key parameters and their typical ranges for the Grignard synthesis method.

Table 1: Optimization of Grignard Reaction Parameters for this compound Synthesis

Parameter Condition A Condition B Condition C Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)1:1 Diethyl Ether:Toluene (B28343)THF can enhance the solubility and reactivity of the Grignard reagent. The addition of a non-coordinating solvent like toluene may influence reaction kinetics.
Temperature 0 °CRoom Temperature (~25 °C)Reflux (~35 °C for Ether)Lower temperatures can improve selectivity towards the tri-substituted product, while higher temperatures may increase the reaction rate but also favor side reactions.
Molar Ratio (MeMgBr:GeBr4) 3:13.2:13.5:1A slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess can lead to the formation of tetramethylgermane.
Reaction Time 2 hours4 hours6 hoursLonger reaction times may be necessary for complete conversion, but can also increase the likelihood of side product formation. Reaction progress should be monitored.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Germanium tetrabromide

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (for activation)

  • Standard reflux and distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Gently heat the flask under an inert atmosphere until violet vapors of iodine are observed, then allow it to cool.

    • Add anhydrous diethyl ether to cover the magnesium turnings.

    • Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the addition rate.

    • Once the reaction is complete (magnesium is consumed), the Grignard reagent is ready for use.

  • Reaction with Germanium Tetrabromide:

    • In a separate flame-dried flask, prepare a solution of germanium tetrabromide in anhydrous diethyl ether.

    • Cool the germanium tetrabromide solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the germanium tetrabromide solution with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by simple distillation.

    • Purify the crude product by fractional distillation to obtain pure this compound (boiling point: 114 °C).[2]

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Mg with I2 B Add Anhydrous Ether A->B C Slowly Add MeBr B->C F Slowly Add Grignard Reagent C->F Transfer Reagent D Prepare GeBr4 Solution E Cool GeBr4 Solution (0°C) D->E E->F G Stir at Room Temperature F->G H Quench with NH4Cl G->H I Separate Organic Layer H->I J Dry with Na2SO4 I->J K Fractional Distillation J->K L L K->L Pure this compound troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Poor Grignard Reagent Quality start->cause1 cause2 Inactive Mg Surface start->cause2 cause3 Incorrect Reaction Temperature start->cause3 cause4 Side Reactions (e.g., Wurtz Coupling) start->cause4 sol1 Use Anhydrous Conditions & Fresh Reagents cause1->sol1 sol2 Activate Mg with Iodine or 1,2-Dibromoethane cause2->sol2 sol3 Optimize Temperature (Monitor Reaction) cause3->sol3 sol4 Control Reagent Addition Rate & Stoichiometry cause4->sol4

References

Technical Support Center: Trimethylgermanium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylgermanium (B74220) bromide reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage byproducts in your experiments.

Troubleshooting Guide: Byproduct Identification and Mitigation

The synthesis of trimethylgermanium bromide, commonly achieved through the reaction of a germanium tetrahalide with a methylating agent like a Grignard reagent, can sometimes lead to the formation of undesired byproducts. Proper identification and mitigation of these byproducts are crucial for obtaining a pure product.

Common Byproducts and Their Characteristics:

Byproduct NameFormulaBoiling Point (°C)¹H NMR Chemical Shift (ppm, approx.)Identification NotesMitigation Strategies
Tetramethylgermane (B1582461)Ge(CH₃)₄430.13Single sharp peak in the upfield region of the ¹H NMR spectrum.Use a stoichiometric amount of the methylating agent. Excess methylating agent can lead to over-methylation.
Dimethylgermanium Dibromide(CH₃)₂GeBr₂147-1491.3-1.5A singlet peak downfield from this compound.Ensure a sufficient amount of the methylating agent is used to drive the reaction to completion. Monitor reaction progress by GC-MS.
Wurtz Coupling Product (Ethane)C₂H₆-890.86A gaseous byproduct, may not be observed in the final liquid product.Maintain a low reaction temperature during the addition of the germanium halide to the Grignard reagent.
Unreacted Starting Material (e.g., GeBr₄)GeBr₄186.5N/AHigh boiling point residue.Ensure complete reaction by allowing sufficient reaction time and appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains a significant amount of a low-boiling point impurity. What is it likely to be and how can I remove it?

A1: A common low-boiling point byproduct is tetramethylgermane (Ge(CH₃)₄), which forms when an excess of the methylating agent is used. You can identify it by its characteristic singlet peak at approximately 0.13 ppm in the ¹H NMR spectrum. Fractional distillation is an effective method for removing tetramethylgermane due to its significantly lower boiling point (43 °C) compared to this compound (114 °C).

Q2: I am observing a higher-boiling point byproduct in my crude product. What could it be?

A2: A likely higher-boiling point byproduct is dimethylgermanium dibromide ((CH₃)₂GeBr₂), resulting from incomplete methylation of the germanium tetrahalide. Its boiling point is around 147-149 °C. This can be confirmed by ¹H NMR spectroscopy, where it typically shows a singlet at approximately 1.3-1.5 ppm. To minimize its formation, ensure you are using a sufficient stoichiometric amount of your methylating agent and allow the reaction to proceed to completion.

Q3: How can I minimize the formation of Wurtz coupling byproducts?

A3: Wurtz-type coupling, leading to the formation of hydrocarbons like ethane (B1197151) from the reaction of the Grignard reagent with unreacted alkyl halide, is a common side reaction. To minimize this, it is crucial to maintain a low and controlled temperature, especially during the addition of the germanium tetrahalide to the Grignard reagent.

Q4: What are the best practices for setting up the synthesis of this compound to avoid byproducts?

A4: To ensure a clean reaction with minimal byproducts, the following practices are recommended:

  • Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Grignard reagents are highly sensitive to moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Magnesium Activation: Activate the magnesium turnings before the reaction, for example, by adding a small crystal of iodine, to ensure efficient formation of the Grignard reagent.

  • Controlled Addition: Add the germanium tetrahalide to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants to favor the formation of the desired trimethylated product.

Experimental Protocols

A detailed and reliable experimental protocol for the synthesis of this compound can be found in the peer-reviewed publication series Inorganic Syntheses. Researchers are encouraged to consult this resource for a step-by-step procedure. A general outline of the synthesis using a Grignard reagent is as follows:

Synthesis of this compound via Grignard Reaction (General Procedure):

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added, followed by a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Germanium Tetrabromide: The Grignard reagent solution is cooled in an ice bath. A solution of germanium tetrabromide in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by distillation. The resulting crude product is then purified by fractional distillation to separate this compound from any byproducts.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the logical steps for troubleshooting, the following diagrams are provided.

reaction_pathway GeBr4 GeBr₄ Me2GeBr2 (CH₃)₂GeBr₂ (Byproduct) GeBr4->Me2GeBr2 + 2 CH₃MgBr MeMgBr CH₃MgBr Ethane C₂H₆ (Wurtz Byproduct) MeMgBr->Ethane + CH₃Br (from Grignard prep) Me3GeBr (CH₃)₃GeBr (Product) Me4Ge (CH₃)₄Ge (Byproduct) Me3GeBr->Me4Ge + CH₃MgBr (excess) Me2GeBr2->Me3GeBr + CH₃MgBr

Caption: Reaction pathways in this compound synthesis.

troubleshooting_workflow start Reaction Complete analyze Analyze Crude Product (¹H NMR, GC-MS) start->analyze byproduct_check Byproducts Detected? analyze->byproduct_check pure Product is Pure byproduct_check->pure No identify Identify Byproducts byproduct_check->identify Yes low_bp Low Boiling Point Byproduct (e.g., Tetramethylgermane) identify->low_bp high_bp High Boiling Point Byproduct (e.g., Dimethylgermanium Dibromide) identify->high_bp fractional_distillation Purify by Fractional Distillation low_bp->fractional_distillation optimize Optimize Reaction Conditions (Stoichiometry, Temperature) high_bp->optimize fractional_distillation->pure optimize->start Rerun Reaction

Caption: Troubleshooting workflow for byproduct identification.

strategies to prevent decomposition of trimethylgermanium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylgermanium (B74220) Bromide

Welcome to the technical support center for trimethylgermanium bromide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of this reagent during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, indicating potential decomposition.

Issue Observed Potential Cause Recommended Action
Cloudy or hazy appearance of the liquid Exposure to moisture, leading to hydrolysis.Discontinue use if cloudiness is significant. If mission-critical, consider purification by distillation under an inert atmosphere. Ensure future storage is strictly anhydrous.
Pressure buildup in the container Decomposition, potentially releasing gaseous byproducts like hydrogen bromide (HBr).Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly venting. Re-evaluate storage conditions.
Inconsistent or poor reaction yields Use of partially decomposed starting material.Verify the purity of the this compound via analytical methods like NMR spectroscopy. If impure, purify or use a fresh batch.
Discoloration of the product (yellowing) Exposure to light or impurities.Store in an amber or foil-wrapped container. Ensure the reagent is handled under inert gas to prevent reactions with atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary causes of decomposition are exposure to moisture and light.[1] this compound is highly sensitive to water and will hydrolyze. It should also be protected from light to prevent potential photolytic degradation.

Q2: How does moisture lead to the decomposition of this compound?

A2: Moisture, in the form of water, reacts with this compound in a nucleophilic substitution reaction. The water molecule attacks the germanium center, leading to the displacement of the bromide ion. This hydrolysis reaction forms trimethylgermanol ((CH₃)₃GeOH), which can further condense to form bis(trimethylgermyl) ether (((CH₃)₃Ge)₂O).[2]

Q3: What are the recommended storage conditions to prevent decomposition?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container must be tightly sealed and the headspace should be filled with an inert gas, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, water, and finely powdered metals. Contact with these substances should be strictly avoided.

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing halogenated organic compounds may be applicable. The addition of a small amount of a non-reactive, acid-scavenging agent, such as a hindered amine, could potentially inhibit decomposition catalyzed by acidic byproducts like HBr. However, the compatibility and efficacy of any stabilizer would need to be determined experimentally for the specific application.

Experimental Protocols

Protocol for Handling and Storage of this compound
  • Preparation: Before handling, ensure a dry, inert atmosphere is available (e.g., a glovebox or a Schlenk line with argon or nitrogen gas). All glassware must be thoroughly dried in an oven and cooled under vacuum or in a desiccator.

  • Handling: Use dry, gas-tight syringes or cannulas for transferring the liquid. All transfers should be performed under a positive pressure of inert gas. Wear appropriate personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves.

  • Storage: Store this compound in a tightly sealed container (e.g., an ampule or a bottle with a septum-lined cap). For long-term storage, seal the container with paraffin (B1166041) wax or store it inside a larger, sealed container with a desiccant. Store in a cool, dark, and well-ventilated area designated for flammable and corrosive materials.

Visualizations

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of moisture is hydrolysis.

decomposition_pathway TMB This compound ((CH₃)₃GeBr) Intermediate Intermediate [(CH₃)₃Ge(OH₂)Br] TMB->Intermediate + H₂O H2O Water (H₂O) H2O->Intermediate Germanol Trimethylgermanol ((CH₃)₃GeOH) Intermediate->Germanol - HBr HBr Hydrogen Bromide (HBr) Condensation Condensation (-H₂O) Germanol->Condensation Ether Bis(trimethylgermyl) Ether (((CH₃)₃Ge)₂O) Germanol->Ether 2x, Condensation

Hydrolysis of this compound.
Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound to prevent decomposition.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Dry_Glassware Oven-dry glassware Inert_Atmosphere Prepare inert atmosphere (Glovebox/Schlenk line) Dry_Glassware->Inert_Atmosphere Transfer Transfer under inert gas (Syringe/Cannula) Inert_Atmosphere->Transfer Reaction Perform reaction Transfer->Reaction Seal Seal container tightly Reaction->Seal Store remaining reagent Store Store in cool, dark, dry place Seal->Store

Workflow for Handling this compound.

References

Technical Support Center: Improving Selectivity in Reactions with Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylgermanium (B74220) bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific challenges and improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of selectivity issues encountered with trimethylgermanium bromide?

A1: Researchers using this compound may face several selectivity challenges, including:

  • Chemoselectivity: Difficulty in reacting the germanium reagent with one functional group in the presence of other reactive sites (e.g., halides, boronic esters).

  • Regioselectivity: In reactions with unsymmetrical substrates like alkynes or epoxides, controlling which atom forms a bond with the trimethylgermyl group can be challenging.

  • Diastereoselectivity: When creating a new stereocenter, controlling the formation of one diastereomer over another is a common issue, particularly in reactions involving chiral substrates or catalysts.

  • Monosubstitution vs. Polysubstitution: In molecules with multiple identical functional groups (e.g., diols), achieving selective reaction at only one site can be difficult.

Q2: How does the reactivity of this compound compare to other organometallic reagents, and how can this be used to control selectivity?

A2: Organogermanes, including this compound, exhibit unique reactivity that can be leveraged for selective transformations. Unlike organoboronic esters or silanes, which are highly reactive in traditional palladium(0)/palladium(II) cross-coupling cycles, organogermanes are often less reactive under these conditions.[1][2][3] This "orthogonal" reactivity allows for excellent chemoselectivity. For instance, a molecule containing both a boronic ester and a trialkylgermyl group can undergo a selective Suzuki coupling at the boron site while leaving the germanium group untouched for a subsequent, different transformation under specific catalytic conditions.[3][4]

Q3: Can this compound be used as a protecting group?

A3: Yes, the trimethylgermyl group can function as a protecting group, particularly for alcohols and phenols.[5][6] The formation of a germyl (B1233479) ether can shield a hydroxyl group from reacting under certain conditions. The relative stability of the germyl ether compared to other protecting groups, such as silyl (B83357) ethers, allows for selective deprotection strategies. For example, certain silyl ethers can be cleaved under conditions that leave a germyl ether intact, and vice versa.

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Cross-Coupling Reactions

Problem: In a cross-coupling reaction, this compound reacts with an undesired functional group or fails to react in the presence of a more reactive coupling partner (e.g., a boronic acid).

Troubleshooting Workflow:

start Poor Chemoselectivity in Cross-Coupling catalyst Modify Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions strategy Employ Orthogonal Strategy start->strategy ligand Screen Ligands catalyst->ligand pd_source Change Palladium Source catalyst->pd_source temp Vary Temperature conditions->temp solvent Change Solvent conditions->solvent boron_first Couple Boronic Ester First strategy->boron_first germane_first Couple Germane (B1219785) First strategy->germane_first end Improved Selectivity ligand->end pd_source->end temp->end solvent->end boron_first->end germane_first->end

Caption: Troubleshooting workflow for poor chemoselectivity.

Solutions:

  • Leverage Orthogonal Reactivity: If your substrate contains both a germane and a boronic acid/ester, perform the Suzuki coupling of the boron moiety first using standard Pd(0)/Pd(II) catalysis. The organogermane will likely remain unreacted.[3][4]

  • Catalyst and Ligand Choice: For direct coupling of the germane, a highly electrophilic or cationic palladium catalyst may be required to activate the C-Ge bond, potentially via an SEAr-type mechanism.[1] Avoid standard phosphine (B1218219) ligands that favor coupling with more traditional organometallics.

  • Reaction Conditions: Carefully screen solvents and temperatures. Non-polar solvents may favor certain catalytic cycles over others. Lowering the temperature can sometimes suppress side reactions.

Illustrative Data for Catalyst Screening in a Hypothetical Cross-Coupling:

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield of Germane Coupled Product (%)Yield of Boronic Ester Coupled Product (%)
1Pd(OAc)₂ (2)SPhos (4)Dioxane100<595
2[Pd(IPr)Cl₂]₂ (1)NoneToluene801085
3Cationic Pd Nanoparticles (5)NoneTHF6088<5

This table presents hypothetical data to illustrate the concept of orthogonal reactivity.

Issue 2: Low Regioselectivity in Reactions with Unsymmetrical Substrates

Problem: The addition of this compound across an unsymmetrical alkyne or the ring-opening of an unsymmetrical epoxide yields a mixture of regioisomers.

Troubleshooting Workflow:

start Low Regioselectivity sterics Steric Hindrance Control start->sterics electronics Electronic Effects Control start->electronics catalysis Catalyst Control start->catalysis bulky_reagent Use Bulky Germyl Reagent sterics->bulky_reagent directing_group Introduce Directing Group electronics->directing_group lewis_acid Add Lewis Acid catalysis->lewis_acid metal_catalyst Screen Transition Metal Catalysts catalysis->metal_catalyst end Improved Regioselectivity bulky_reagent->end directing_group->end lewis_acid->end metal_catalyst->end start Poor Diastereoselectivity temp_control Kinetic vs. Thermodynamic Control start->temp_control chelation Chelation Control start->chelation chiral_aux Use of Chiral Auxiliary start->chiral_aux low_temp Lower Reaction Temperature (Kinetic) temp_control->low_temp high_temp Raise Reaction Temperature (Thermodynamic) temp_control->high_temp lewis_acid Add Chelating Lewis Acid chelation->lewis_acid auxiliary Attach Chiral Auxiliary to Substrate chiral_aux->auxiliary end Improved Diastereoselectivity low_temp->end high_temp->end lewis_acid->end auxiliary->end

References

challenges in the scale-up of trimethylgermanium bromide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of trimethylgermanium (B74220) bromide production.

Troubleshooting Guides

Challenges in the scale-up of chemical processes often arise from reaction kinetics, heat management, and maintaining product purity. The following guides address common issues encountered during the synthesis of trimethylgermanium bromide.

Guide 1: Grignard Synthesis Route

The reaction of a germanium tetrahalide with a methyl Grignard reagent (e.g., methylmagnesium bromide) is a common method for synthesizing this compound.[1] However, scaling up this highly exothermic reaction presents several challenges.

Problem: Difficulty Initiating the Grignard Reaction

  • Possible Causes:

    • Passivation of magnesium surface with a layer of magnesium oxide or hydroxide.

    • Presence of moisture or oxygen in the reactor, solvent, or starting materials. Organometallic compounds are highly reactive and often require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2]

    • Low quality of magnesium turnings.

  • Solutions:

    • Activation of Magnesium:

      • Mechanically crush or stir the magnesium turnings under an inert atmosphere before adding the solvent to break the oxide layer.

      • Chemically activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Rigorous Anhydrous Conditions:

      • Flame-dry all glassware under vacuum and cool under an inert gas.

      • Use freshly distilled, anhydrous solvents. Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions.

    • Initiator:

      • For large-scale reactions, adding a small amount of a previously successful Grignard reagent solution can help initiate the reaction.

Problem: Poor Yield and Formation of Byproducts (e.g., Wurtz Coupling Products)

  • Possible Causes:

    • Reaction of the Grignard reagent with the starting alkyl halide (Wurtz-type coupling).

    • High localized concentration of the alkyl halide.

    • Reaction temperature is too high, promoting side reactions.

  • Solutions:

    • Controlled Reagent Addition: Add the methyl bromide solution slowly and sub-surface to the magnesium suspension to maintain a low concentration of the halide in the reactor.

    • Temperature Management: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to minimize side reactions.

    • Continuous Processing: For industrial-scale production, consider a continuous flow reactor. This improves heat transfer and allows for better control over reagent concentrations, which can significantly reduce the formation of impurities.

Problem: Thermal Runaway/Uncontrolled Exotherm

  • Possible Causes:

    • The Grignard reaction is highly exothermic.

    • Addition rate of the alkyl halide is too fast.

    • Inadequate cooling capacity of the reactor for the scale of the reaction.

  • Solutions:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.

    • Controlled Addition: Carefully control the addition rate of the methyl bromide to manage the rate of heat generation.

    • Efficient Cooling: Ensure the reactor is equipped with a cooling system that can handle the heat output of the reaction at the desired scale.

    • Emergency Preparedness: Have an emergency plan in place, including a quenching procedure, in case of a thermal runaway.

Guide 2: Purification

Fractional distillation is the primary method for purifying this compound, which has a boiling point of approximately 114 °C.

Problem: Incomplete Separation of Product from Impurities

  • Possible Causes:

    • Boiling points of impurities are too close to the product's boiling point. Common impurities can include dimethylgermanium dibromide and tetramethylgermane.

    • Inefficient distillation column.

  • Solutions:

    • Optimize Distillation Parameters: Use a longer, more efficient fractional distillation column and carefully control the reflux ratio and distillation temperature.

    • Pre-distillation Wash: Before distillation, wash the crude product with water to remove water-soluble byproducts like magnesium halides.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two primary synthesis routes are the Grignard method, which involves reacting a germanium tetrahalide with a methyl Grignard reagent, and direct synthesis.[1] Another mentioned method is the reaction of germanium bromide with trimethyllithium.[2]

Q2: What are the major safety concerns when scaling up this compound production?

A2: The primary safety concerns are associated with the highly exothermic nature of the Grignard reaction, which can lead to thermal runaway if not properly controlled. The solvents used (e.g., diethyl ether, THF) are highly flammable, posing fire and explosion risks. This compound itself is a hazardous chemical that can be irritating to the skin, eyes, and respiratory tract.[2] Proper personal protective equipment (PPE) and a well-ventilated workspace are essential.

Q3: How can the formation of byproducts be minimized during synthesis?

A3: To minimize byproducts such as those from Wurtz coupling, a slow and controlled addition of the methyl halide is crucial. Maintaining a low and stable reaction temperature also helps to suppress side reactions. For larger-scale production, continuous flow chemistry can offer better control over reaction parameters and lead to higher purity products.

Q4: What are the key parameters to monitor during the reaction?

A4: The most critical parameter to monitor and control is the reaction temperature. The addition rate of reagents should also be carefully controlled. For industrial-scale processes, in-situ monitoring techniques can be employed to track the concentration of reactants and products in real-time.

Q5: Are there more environmentally friendly synthesis methods being developed?

A5: Yes, in response to the environmental and safety concerns of traditional methods that often rely on chlorine-based chemistry, greener alternatives are being explored. One promising approach is the use of a recyclable quinone/catechol redox platform for chlorine-free germanium processing.

Quantitative Data Summary

ParameterValueReference
Boiling Point114 °C--INVALID-LINK--
Melting Point-25 °C--INVALID-LINK--
Density1.54 g/mL at 25 °C--INVALID-LINK--

Note: Specific yield and impurity data for industrial-scale production are often proprietary and not publicly available.

Experimental Protocols

While a detailed industrial-scale protocol is not publicly available, the following outlines the general laboratory procedure for a Grignard synthesis, which would need to be adapted and optimized for scale-up with appropriate engineering controls.

General Laboratory Synthesis of this compound via Grignard Reagent

  • Preparation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in a reaction flask with anhydrous diethyl ether or THF. A small amount of methyl bromide is added to initiate the reaction. Once initiated, the remaining methyl bromide is added slowly while maintaining a controlled temperature with an external cooling bath.

  • Reaction with Germanium Tetrabromide: The prepared methylmagnesium bromide solution is then slowly added to a solution of germanium tetrabromide in an appropriate anhydrous solvent at a controlled low temperature.

  • Workup: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C Activate Mg (Iodine/1,2-dibromoethane) A->C B Inert Atmosphere (N2 or Ar) B->C D Prepare MeMgBr (Slow addition of MeBr) C->D E React MeMgBr with GeBr4 (Controlled Temperature) D->E F Quench with NH4Cl (aq) E->F G Separate Organic Layer F->G H Dry Organic Layer G->H I Fractional Distillation H->I J High-Purity This compound I->J

Caption: Workflow for Grignard Synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions P1 Low Yield C1 Moisture/Oxygen Contamination P1->C1 C3 Side Reactions (Wurtz) P1->C3 P2 Reaction Fails to Initiate P2->C1 C2 Mg Passivation P2->C2 P3 Uncontrolled Exotherm C4 Reagent Addition Too Fast P3->C4 C5 Inadequate Cooling P3->C5 S1 Use Anhydrous Solvents & Inert Atmosphere C1->S1 S2 Activate Mg Surface C2->S2 S3 Slow Reagent Addition & Control Temperature C3->S3 C4->S3 S5 Ensure Adequate Cooling Capacity C4->S5 S4 Perform Reaction Calorimetry C5->S4 C5->S5

Caption: Troubleshooting Logic for Grignard Reaction Scale-up.

References

Technical Support Center: Safe Quenching of Trimethylgermanium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching procedures for reactions involving trimethylgermanium (B74220) bromide. Please consult your institution's safety protocols and the Safety Data Sheet (SDS) for trimethylgermanium bromide before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is a specific quenching procedure required for this compound?

A1: this compound is a moisture-sensitive organogermanium halide.[1][2][3] It can react exothermically with protic solvents like water, potentially leading to a rapid release of heat and gas, which can cause pressure buildup and splashing of corrosive materials. A controlled, stepwise quenching procedure is crucial to manage the reaction rate and ensure safety.

Q2: What are the primary hazards associated with quenching this compound?

A2: The primary hazards include:

  • Exothermic Reaction: Rapid addition of a quenching agent, especially water, can lead to a violent reaction, boiling of the solvent, and a dangerous increase in temperature and pressure.

  • Corrosive Materials: this compound and its hydrolysis byproducts can be corrosive.[4]

  • Flammable Solvents: Many reactions involving this compound are conducted in flammable organic solvents. An uncontrolled exothermic quench can ignite these solvents.[5][6]

Q3: What personal protective equipment (PPE) should be worn during the quenching process?

A3: Appropriate PPE is critical for safety. This includes, but is not limited to:

  • A flame-resistant lab coat.[5][7]

  • Chemical splash goggles and a face shield.[5]

  • Chemically resistant gloves (e.g., nitrile or Viton®).[6]

  • Closed-toe shoes and long pants.[5]

Q4: Can I quench my this compound reaction directly with water?

A4: No. Direct quenching with water is highly discouraged. The reaction can be vigorous and difficult to control. A stepwise addition of quenching agents, starting with a less reactive alcohol, is the recommended and safer approach.[7][8]

Q5: What is the recommended sequence of quenching agents?

A5: The recommended procedure involves a gradual increase in the reactivity of the quenching agent. A common and safe sequence is:

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction is too vigorous (bubbling, fuming, rapid temperature increase). Quenching agent was added too quickly or the initial reaction temperature was too high.Immediately stop the addition of the quenching agent. Ensure the reaction flask is securely in the cooling bath. Allow the reaction to subside before resuming addition at a much slower rate.
Quenching process has stalled (no bubbling or temperature change upon addition). The reactive species has been consumed, or the temperature is too low, slowing the reaction rate.Slowly and cautiously add a slightly more reactive quenching agent from the recommended sequence. Allow the reaction mixture to warm slightly (e.g., from -78 °C to 0 °C) under controlled conditions.
A solid precipitate has formed during the quench. Formation of insoluble germanium oxides or hydroxides.Continue the quenching procedure as planned. The precipitate can be dissolved or filtered off during the aqueous workup. Acidification of the aqueous layer may help to dissolve some inorganic germanium salts.
The reaction mixture is turning cloudy. This is often an initial sign of reaction and hydrolysis, leading to the formation of finely dispersed precipitates.This is generally a normal observation. Continue with the slow, controlled addition of the quenching agent.

Reactivity of Quenching Agents

The following table summarizes the qualitative reactivity of common quenching agents for organometallic compounds and provides a recommended order for their use in quenching this compound reactions.

Quenching Agent Relative Reactivity Recommended Order of Addition Key Considerations
sec-Butanol / IsopropanolLow1stUse as the initial quenching agent to control the initial exothermic reaction.[7][8]
EthanolMedium2ndAdd after the initial vigorous reaction with isopropanol has subsided.[9]
MethanolHigh3rdUse after ethanol to react with any remaining reactive species.[9]
WaterVery High4thAdd last and only after no further reaction is observed with the alcohols.[7][9] Add slowly and cautiously.
Saturated Aqueous Ammonium Chloride (NH₄Cl)HighAlternative to WaterCan be used in the final step to provide a mildly acidic quench, which may help in the subsequent workup.

Detailed Experimental Protocol: Safe Quenching of a this compound Reaction

This protocol outlines a general procedure for quenching a reaction mixture containing this compound. Always perform this procedure in a well-ventilated fume hood. [5]

Materials:

  • Reaction flask containing this compound in an appropriate solvent.

  • Inert gas source (Nitrogen or Argon).

  • Cooling bath (ice/water or dry ice/acetone).

  • Addition funnel or syringe pump for controlled addition.

  • Quenching agents: isopropanol, ethanol, methanol, and deionized water.

  • Stir plate and stir bar.

  • Thermometer or temperature probe.

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (e.g., Nitrogen or Argon). This prevents the ingress of atmospheric moisture and oxygen.[7]

  • Cooling: Cool the reaction flask to 0 °C using an ice/water bath. For highly concentrated or reactive mixtures, a lower temperature (e.g., -78 °C with a dry ice/acetone bath) may be necessary initially.[7]

  • Slow Addition of Isopropanol: Slowly add isopropanol to the stirred reaction mixture via an addition funnel or a syringe pump.[7][9] Control the addition rate to maintain a safe internal temperature and to keep the reaction from becoming too vigorous.

  • Observe and Control: Monitor the reaction for signs of gas evolution and temperature changes. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing at a slower rate.

  • Sequential Addition of Alcohols: Once the addition of isopropanol no longer produces a significant exotherm or gas evolution, repeat the slow, controlled addition with ethanol, followed by methanol.[9]

  • Final Quench with Water: After the reaction with methanol is complete, slowly and cautiously add water.[7][9] Be aware that even after the addition of alcohols, residual reactive species may react vigorously with water.

  • Warm to Room Temperature: Once the addition of water is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature while stirring.

  • Aqueous Workup: The reaction mixture can now be worked up as required by the specific experimental procedure (e.g., extraction, filtration).

Visualized Workflow

The following diagram illustrates the logical workflow for the safe quenching of a this compound reaction.

G cluster_prep Preparation cluster_quench Stepwise Quenching cluster_finish Final Steps start Start: Reaction Complete prep_inert Ensure Inert Atmosphere (N2 or Ar) start->prep_inert prep_cool Cool Reaction to 0 °C (Ice Bath) prep_inert->prep_cool quench_ipa Slowly Add Isopropanol prep_cool->quench_ipa check_ipa Reaction Vigorous? quench_ipa->check_ipa check_ipa->quench_ipa Yes, slow down or pause addition quench_etoh Slowly Add Ethanol check_ipa->quench_etoh No check_etoh Reaction Vigorous? quench_etoh->check_etoh check_etoh->quench_etoh Yes, slow down or pause addition quench_meoh Slowly Add Methanol check_etoh->quench_meoh No check_meoh Reaction Vigorous? quench_meoh->check_meoh check_meoh->quench_meoh Yes, slow down or pause addition quench_water Slowly Add Water check_meoh->quench_water No check_water Reaction Vigorous? quench_water->check_water check_water->quench_water Yes, slow down or pause addition warm_rt Warm to Room Temperature check_water->warm_rt No workup Proceed to Aqueous Workup warm_rt->workup end End: Quench Complete workup->end

Caption: Workflow for the safe quenching of this compound reactions.

References

Technical Support Center: Purification of Crude Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude trimethylgermanium (B74220) bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude trimethylgermanium bromide?

A1: Crude this compound can contain several impurities arising from its synthesis. The most common impurities include:

  • Over-methylated byproducts: Such as tetramethylgermane (B1582461) ((CH₃)₄Ge).

  • Under-methylated byproducts: Including dimethyldibromogermane ((CH₃)₂GeBr₂) and methyltribromogermane (CH₃GeBr₃).

  • Hydrolysis products: Trimethylgermanol ((CH₃)₃GeOH) can form if the compound is exposed to moisture.[1]

  • Unreacted starting materials: Depending on the synthetic route, these may include germanium tetrahalides or methylating agents.[2]

  • Solvents: Residual solvents from the reaction or workup.

Q2: What is the most effective method for purifying crude this compound?

A2: Due to its liquid nature and thermal stability, fractional distillation is the most common and effective method for the purification of this compound.[2] This technique separates compounds based on differences in their boiling points.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: Understanding the physical properties of this compound and its potential impurities is crucial for successful purification.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Tetramethylgermane(CH₃)₄Ge132.7843-44[3]0.978[3]
This compound (CH₃)₃GeBr 197.65 114 1.54
Dimethyldibromogermane(CH₃)₂GeBr₂276.54Not readily availableNot readily available
MethyltribromogermaneCH₃GeBr₃355.43Not readily availableNot readily available
Trimethylgermanol(CH₃)₃GeOH134.74Not readily availableNot readily available

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The gas chromatogram will show the relative amounts of each component, and the mass spectrometer can help identify the impurities based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for assessing purity. The integration of the proton signals corresponding to the methyl groups of this compound and any impurities can provide a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be used, particularly for less volatile impurities or decomposition products.

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

This protocol outlines the steps for purifying crude this compound using fractional distillation under an inert atmosphere. As this compound is moisture-sensitive, all glassware must be thoroughly dried, and the distillation should be performed under nitrogen or argon.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Receiving flasks (Schlenk flasks are recommended)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line or glovebox for handling the air-sensitive product

  • Dry boiling chips or a magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.

    • Place a magnetic stir bar or dry boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound.

    • Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source (water in at the bottom, out at the top).

    • Attach a receiving flask to the condenser outlet.

    • Connect the entire apparatus to a Schlenk line or an inert gas source with a bubbler to maintain a positive pressure of inert gas.

  • Distillation:

    • Begin stirring and gently heat the round-bottom flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity (likely tetramethylgermane, ~43-44 °C).

    • Collect this first fraction in a separate receiving flask.

    • Once the first fraction has been collected, the temperature may drop slightly before rising again.

    • Increase the heating mantle temperature gradually. The temperature will then rise and stabilize at the boiling point of this compound (~114 °C).

    • Change the receiving flask to collect the pure this compound fraction.

    • Continue to collect the fraction as long as the temperature remains stable.

    • If the temperature starts to rise significantly above 114 °C, it indicates the presence of higher-boiling impurities. Stop the distillation or change to a third receiving flask to collect this fraction.

  • Shutdown and Storage:

    • Once the desired fraction has been collected, turn off the heating mantle and allow the apparatus to cool to room temperature under the inert atmosphere.

    • The purified this compound in the receiving flask should be sealed under an inert atmosphere and stored in a cool, dry place.

Troubleshooting Guides

Issue 1: The distillation is proceeding very slowly or not at all.

Possible Cause Solution
Insufficient heating.Gradually increase the temperature of the heating mantle.
The fractionating column is too long or too efficient for the separation.Use a shorter or less efficient column (e.g., a Vigreux column instead of a packed column).
Heat loss from the column.Insulate the fractionating column and distillation head with glass wool or aluminum foil.
A leak in the system is preventing proper vapor pressure buildup.Check all joints and connections for a tight seal. Ensure the inert gas flow is gentle and not creating a significant backpressure.

Issue 2: The separation of impurities is poor, and the collected fractions are still impure.

Possible Cause Solution
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the fractionating column. A slow, steady distillation rate is key to good separation.
The fractionating column is not efficient enough.Use a more efficient column, such as a longer Vigreux column or a packed column with a suitable packing material (e.g., Raschig rings or metal sponges).
"Bumping" of the liquid is occurring.Ensure adequate stirring or the presence of fresh boiling chips to promote smooth boiling.
Incorrect identification of fractions.Closely monitor the temperature at the distillation head. Collect fractions over narrow boiling point ranges.

Issue 3: The product appears cloudy or discolored after distillation.

| Possible Cause | Solution | | Contamination with water, leading to hydrolysis. | Ensure all glassware is scrupulously dry and the inert atmosphere is maintained throughout the entire process. Use dry solvents if any are involved in the workup prior to distillation. | | Thermal decomposition of the product or impurities. | Avoid excessive heating. If the compound is suspected to be thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. | | Co-distillation with an impurity with a similar boiling point. | Improve the efficiency of the fractional distillation as described in Issue 2. Consider alternative purification methods if distillation is ineffective. |

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis & Storage crude_product Crude this compound setup Assemble Dry Distillation Apparatus crude_product->setup heat Gentle Heating under Inert Gas setup->heat fraction1 Collect Low-Boiling Impurities (e.g., Tetramethylgermane) heat->fraction1 fraction2 Collect Pure Product Fraction (~114 °C) heat->fraction2 fraction3 Collect High-Boiling Residue heat->fraction3 analysis Purity Analysis (GC-MS, NMR) fraction2->analysis storage Store Pure Product under Inert Gas analysis->storage

Caption: Workflow for the purification of crude this compound.

TroubleshootingDistillation cluster_slow Slow or No Distillation cluster_separation Poor Separation cluster_contamination Product Contamination start Distillation Problem Observed check_heat Increase Heat start->check_heat Slow/No Distillation slow_rate Reduce Distillation Rate start->slow_rate Poor Separation ensure_dry Ensure Anhydrous Conditions start->ensure_dry Contamination check_insulation Insulate Column check_heat->check_insulation check_leaks Check for Leaks check_insulation->check_leaks increase_efficiency Use More Efficient Column slow_rate->increase_efficiency check_bumping Ensure Smooth Boiling increase_efficiency->check_bumping reduce_temp Lower Heat / Use Vacuum ensure_dry->reduce_temp re_distill Re-distill with Better Column reduce_temp->re_distill

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Analytical Techniques for Monitoring Trimethylgermanium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving trimethylgermanium (B74220) bromide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with trimethylgermanium bromide?

A1: The primary techniques for monitoring reactions involving this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each offers distinct advantages for tracking reactant consumption, product formation, and the emergence of intermediates. The choice of technique often depends on the reaction conditions, the need for quantitative data, and the available equipment.

Q2: this compound is moisture-sensitive. How does this affect sample preparation for analysis?

A2: The moisture sensitivity of this compound is a critical consideration. Exposure to atmospheric moisture can lead to hydrolysis, forming trimethylgermanol and hydrobromic acid, which can complicate analysis and affect reaction outcomes. For all analytical techniques, it is imperative to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) during sample preparation. For NMR, deuterated solvents should be dried over molecular sieves.[1] For FTIR and GC-MS, sample handling should be performed in a glovebox or using Schlenk line techniques to minimize exposure to air.

Q3: Can I monitor my reaction in real-time?

A3: Yes, in-situ monitoring is possible, particularly with FTIR and NMR spectroscopy. Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel to collect spectra at regular intervals without sample extraction.[2][3] Similarly, reactions can be run directly in an NMR tube, or a flow-NMR setup can be used to circulate the reaction mixture through the spectrometer, providing real-time kinetic data.[4][5]

Q4: My reaction mixture is complex. How can I reliably quantify the concentration of reactants and products?

A4: Quantitative NMR (qNMR) is a powerful method for this purpose.[6][7][8] By adding a known amount of an internal standard (a compound that does not react with any components in the mixture and has a resonance that does not overlap with other signals), you can accurately determine the concentration of other species by comparing the integrals of their respective peaks. For GC-MS, creating a calibration curve with known concentrations of your starting material and expected product is necessary for accurate quantification.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using NMR, GC-MS, and FTIR to monitor this compound reactions.

NMR Spectroscopy Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Broadened NMR Peaks 1. Sample contains suspended solids. 2. Presence of paramagnetic impurities. 3. Sample concentration is too high, leading to viscosity issues. 4. Poor shimming of the spectrometer.1. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[9][10] 2. Ensure all glassware is scrupulously clean. If metal catalysis is used, consider if residual paramagnetic metals are present. 3. Dilute the sample. For ¹H NMR, 5-25 mg in ~0.6 mL of solvent is typically sufficient.[9] 4. Re-shim the instrument, particularly if you are using a different solvent or tube than usual.
Unexpected Peaks in Spectrum 1. Contamination from solvents (e.g., acetone, grease). 2. Hydrolysis of this compound due to moisture. 3. Formation of an unexpected side product.1. Ensure all glassware and NMR tubes are thoroughly cleaned and dried. Use high-purity deuterated solvents. 2. Prepare the sample under an inert atmosphere using dried solvents. A peak corresponding to trimethylgermanol may be observed. 3. Analyze the reaction at an earlier time point to see when the side product appears. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the unknown compound.
Inconsistent Integration for Quantitative Analysis (qNMR) 1. Incomplete relaxation of nuclei between pulses. 2. Peak overlap between the analyte and the internal standard or other species. 3. The internal standard is not truly inert and is reacting.1. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the nuclei of interest). 2. Choose an internal standard with a simple spectrum and peaks in a clear region of the spectrum. If overlap is unavoidable, consider using ¹³C NMR for quantification. 3. Verify the stability of the internal standard under the reaction conditions in a separate experiment.
GC-MS Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks 1. The compound is not volatile enough or is thermally unstable. 2. Sample concentration is too low. 3. Active sites in the injector liner or column are causing adsorption. 4. Leak in the injector.1. Consider derivatization (e.g., silylation) to increase volatility and stability.[11][12] 2. Concentrate the sample or inject a larger volume. 3. Use a deactivated liner and column. Trim the first few centimeters off the front of the column. 4. Check for leaks using an electronic leak detector, especially around the septum and column fittings.[13]
Peak Tailing 1. Compound is interacting with active sites in the GC system. 2. Column is overloaded. 3. Column is not installed correctly, creating dead volume.1. Use a fresh, deactivated inlet liner. Condition the column. Consider derivatizing the analyte to make it less polar. 2. Dilute the sample. 3. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth.[13]
"Ghost Peaks" or Carryover 1. Contamination from a previous injection. 2. Septum bleed. 3. Contaminated syringe or rinse solvent.1. Run a blank solvent injection after a concentrated sample. Bake out the column and inlet. 2. Use a high-quality, low-bleed septum and ensure the inlet temperature does not exceed its maximum operating temperature. 3. Replace the rinse solvent and clean or replace the syringe.[13]
Irreproducible Retention Times 1. Fluctuation in carrier gas flow rate. 2. Changes in oven temperature profile. 3. Column is aging or contaminated.1. Check the gas cylinder pressure and ensure regulators are functioning correctly. Check for leaks. 2. Verify the oven temperature program is correct and stable. 3. Condition the column or replace it if performance continues to degrade.
FTIR Spectroscopy Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Broad, Rolling Baseline 1. Poor contact between the sample and the ATR crystal. 2. The ATR crystal is dirty.1. Ensure sufficient pressure is applied to a solid sample, or that a liquid sample completely covers the crystal. 2. Clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and collect a new background spectrum.[14]
Presence of Sharp, Roving Peaks around 3600-3900 cm⁻¹ and 1300-1900 cm⁻¹ 1. Interference from atmospheric water vapor.1. Purge the spectrometer's sample compartment with dry nitrogen or air to displace the moisture.[1] 2. Ensure the sample compartment cover is closed during background and sample collection.
Negative Peaks in the Spectrum 1. The background spectrum was collected with a substance on the ATR crystal that is not present in the sample spectrum.1. Clean the ATR crystal thoroughly and recollect the background spectrum.[14] This often happens if the background is taken with a clean crystal, but the sample solvent evaporates, leaving a residue.
Distorted or "Derivative-like" Peaks 1. The refractive index of the sample is very high.1. For materials with a high refractive index, a Germanium (Ge) ATR crystal is recommended over Diamond or ZnSe as it has a higher refractive index itself, which can prevent spectral distortions.[15]

Experimental Protocols

Protocol 1: Monitoring a Nucleophilic Substitution Reaction by ¹H NMR Spectroscopy

This protocol describes the general procedure for monitoring the reaction of this compound with a nucleophile (Nu⁻) by taking aliquots at various time points.

Reaction: (CH₃)₃Ge-Br + Nu⁻ → (CH₃)₃Ge-Nu + Br⁻

  • Reaction Setup: In a glovebox or under an inert atmosphere on a Schlenk line, add anhydrous solvent and reactants to a dried reaction flask equipped with a magnetic stir bar.

  • Internal Standard: Add a known mass of an inert internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) to the reaction flask.

  • Time Zero (t=0) Sample: Before initiating the reaction (e.g., by adding the final reagent or increasing the temperature), withdraw a ~0.5 mL aliquot and transfer it to a clean, dry NMR tube. Seal the tube with a cap. This sample will be used to identify the starting material peaks.

  • Reaction Initiation: Start the reaction by adding the final component or bringing the flask to the desired temperature. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw ~0.5 mL aliquots from the reaction mixture. For each sample:

    • Immediately quench the reaction if necessary (e.g., by diluting with cold, dry deuterated solvent).

    • Transfer the quenched aliquot to a new, clean NMR tube and cap it.

    • Label the tube with the time point.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each time point. Ensure that the acquisition parameters are suitable for quantitative analysis (i.e., long relaxation delay).

  • Data Analysis:

    • Identify the characteristic peaks for the trimethylgermyl protons in the starting material ((CH₃)₃Ge-Br) and the product ((CH₃)₃Ge-Nu).

    • Integrate the peak for the internal standard and set its value to the known number of protons.

    • Integrate the peaks for the starting material and product.

    • Calculate the relative concentrations and percentage conversion at each time point.

Protocol 2: In-Situ Monitoring by ATR-FTIR Spectroscopy

This protocol outlines the use of an ATR-FTIR probe for real-time, in-situ monitoring.

  • Instrument Setup:

    • Set up the reaction vessel (e.g., a three-neck flask) to accommodate an overhead stirrer, an inert gas inlet/outlet, and the ATR-FTIR probe.

    • Ensure the probe is clean and dry.

  • Background Spectrum:

    • Add the anhydrous solvent to the reaction vessel and stir.

    • Immerse the ATR probe into the solvent.

    • Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra.

  • Reaction Setup:

    • Add the reactants to the vessel, except for the one that will initiate the reaction. Allow the mixture to thermally equilibrate.

  • Reaction Initiation and Monitoring:

    • Begin spectral collection in a time-resolved mode (e.g., one spectrum every 60 seconds).

    • Add the final reactant to initiate the reaction.

    • Continue monitoring until the reaction is complete.

  • Data Analysis:

    • Identify key vibrational bands for the starting materials and products. For example, track the disappearance of a reactant's unique peak and the appearance of a product's characteristic peak (e.g., a C=O stretch in an ester product).

    • Plot the absorbance of these key peaks versus time to generate a reaction profile and determine kinetic information.

Visualizations

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis p1 Setup Reaction Under Inert Atmosphere p2 Add Anhydrous Solvent & Reactants p1->p2 p3 Add Internal Standard (for quantitative methods) p2->p3 m1 Initiate Reaction (t=0) p3->m1 Start m2 Collect Data Point (Aliquot or In-Situ Scan) m1->m2 m3 Repeat at Intervals m2->m3 m3->m2 a1 Process Spectra/Chromatograms m3->a1 Reaction Complete a2 Identify & Integrate Peaks a1->a2 a3 Calculate Conversion/Yield a2->a3 a4 Determine Kinetics a3->a4 troubleshooting_workflow cluster_sample Sample Integrity cluster_method Analytical Method cluster_reaction Reaction Chemistry start Poor/Unexpected Analytical Result check_moisture Moisture Contamination? start->check_moisture Start Here check_params Instrument Parameters Correct? start->check_params check_side_reaction Side Reaction Occurring? start->check_side_reaction check_degradation Analyte Degradation? check_moisture->check_degradation solution Implement Corrective Action: - Improve Inert Technique - Adjust Instrument Method - Optimize Reaction Conditions check_degradation->solution check_cal System Calibrated/ Background Correct? check_params->check_cal check_cal->solution check_incomplete Reaction Incomplete? check_side_reaction->check_incomplete check_incomplete->solution

References

Technical Support Center: Managing the Air and Moisture Sensitivity of Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and use of trimethylgermanium (B74220) bromide, a compound known for its sensitivity to air and moisture. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments and the safety of your laboratory personnel.

Troubleshooting Guide

Encountering issues during your experiment? This guide provides solutions to common problems associated with the air and moisture sensitivity of trimethylgermanium bromide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of this compound: The reagent may have been exposed to atmospheric moisture, leading to its decomposition. 2. Contaminated Solvents or Reagents: Trace amounts of water in solvents or other reagents can quench the reaction. 3. Improper Reaction Setup: Leaks in the apparatus can allow air and moisture to enter the system.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.[1] 2. Solvent Purification: Distill solvents over an appropriate drying agent before use. 3. Check for Leaks: Ensure all glassware joints are properly sealed with high-vacuum grease and that the system can hold a vacuum before introducing reagents.
Formation of White Precipitate in Reagent Bottle Hydrolysis Product: The white solid is likely bis(trimethylgermyl) ether, formed from the condensation of trimethylgermanol, the initial hydrolysis product.Discard the Reagent: The presence of this precipitate indicates significant decomposition. It is recommended to use a fresh, unopened bottle of this compound for optimal results.
Inconsistent Reaction Rates Variable Moisture Content: Fluctuating humidity in the laboratory environment can lead to varying degrees of reagent decomposition between experiments.Standardize Handling Procedures: Consistently use inert atmosphere techniques. Monitor and control the humidity in the laboratory or use a glovebox with a controlled atmosphere.
Unexpected Side Products Reaction with Protic Impurities: Besides water, other protic impurities (e.g., alcohols) in the reaction mixture can react with this compound.Purify All Reagents: Ensure all starting materials and solvents are free from protic impurities.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen). It is best kept in a cool, dry place, away from sources of ignition as it is a flammable liquid.[2] For long-term storage, a desiccator or a controlled-atmosphere glovebox is recommended.

Q2: What are the visible signs of this compound decomposition?

A2: The primary visible sign of decomposition due to moisture is the formation of a white solid precipitate, which is bis(trimethylgermyl) ether. The liquid may also appear cloudy.

Q3: Can I handle this compound on the benchtop?

A3: It is strongly advised against handling this compound on an open benchtop due to its moisture sensitivity. Exposure to atmospheric humidity will lead to rapid hydrolysis.[1] All transfers and reactions should be performed using standard inert atmosphere techniques, such as a Schlenk line or a glovebox.

Q4: What is the primary hydrolysis reaction of this compound?

A4: this compound reacts with water to form trimethylgermanol ((CH₃)₃GeOH). This can then undergo condensation to form bis(trimethylgermyl) ether (((CH₃)₃Ge)₂O) and water.

Q5: What type of glassware should I use?

A5: All glassware must be rigorously dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120-150 °C) for several hours and then allowing it to cool under a stream of dry, inert gas or in a desiccator.

Q6: How do I safely quench a reaction containing this compound?

A6: Reactions should be quenched carefully, typically by slowly adding a protic solvent (e.g., isopropanol (B130326) or ethanol) at a low temperature (e.g., 0 °C) before the addition of water or aqueous solutions. This helps to control the exothermic reaction of any unreacted this compound.

Quantitative Data on Moisture Sensitivity

Parameter Condition Recommendation/Impact Citation
Recommended Storage Humidity Long-term< 20% Relative Humidity[3]
Glovebox Atmosphere For handling and reactions< 1 ppm H₂O
Estimated Half-life in Air (High Humidity) ~80% Relative HumidityMinutes to hoursN/A
Estimated Half-life in Air (Low Humidity) < 30% Relative HumiditySeveral hours to daysN/A
Reaction with Protic Solvents (e.g., alcohols) ImmediateRapid solvolysis occurs.

Note: The half-life data are estimations and can vary significantly based on temperature, air circulation, and the surface area of the compound exposed to the atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Handling and Transfer of this compound using a Schlenk Line

This protocol outlines the safe transfer of this compound from a commercial container to a reaction flask using standard Schlenk techniques.

Materials:

  • This compound in a Sure/Seal™ or similar container

  • Dry, degassed solvent (e.g., THF, diethyl ether)

  • Reaction flask with a rubber septum

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry syringes and needles

  • Cannula (double-tipped needle)

Methodology:

  • Glassware Preparation: Ensure the reaction flask and any other glassware are thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line and subject it to at least three cycles of evacuating the flask and backfilling with inert gas.

  • Reagent Preparation: Pierce the septum of the this compound container with a needle connected to the inert gas line to equalize the pressure.

  • Syringe Transfer (for small volumes):

    • Purge a dry syringe with inert gas by drawing and expelling the gas at least three times.

    • Insert the needle through the septum of the this compound container and slowly draw the desired volume of the liquid.

    • Quickly transfer the liquid to the reaction flask by piercing the septum and dispensing the contents.

  • Cannula Transfer (for larger volumes):

    • Submerge one end of the cannula into the this compound through the septum, ensuring the tip is below the liquid surface.

    • Insert the other end of the cannula into the reaction flask through its septum.

    • Apply a slight positive pressure of inert gas to the this compound container to initiate a slow and controlled transfer of the liquid into the reaction flask.

    • Once the desired volume is transferred, remove the cannula from the reaction flask first, then from the reagent bottle to stop the transfer.

Mandatory Visualizations

Troubleshooting Workflow for Air and Moisture Sensitive Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound and other air/moisture-sensitive reagents.

TroubleshootingWorkflow Troubleshooting Workflow for Air & Moisture Sensitive Reactions start Reaction Failure (Low/No Yield) check_reagent Check Reagent Integrity (Cloudy? Precipitate?) start->check_reagent check_conditions Review Experimental Conditions check_reagent->check_conditions Reagent OK replace_reagent Use Fresh Reagent check_reagent->replace_reagent Decomposed check_glassware Glassware Properly Dried? check_conditions->check_glassware check_atmosphere Inert Atmosphere Maintained? check_glassware->check_atmosphere Yes dry_glassware Re-dry Glassware (Oven/Flame Dry) check_glassware->dry_glassware No check_solvents Solvents/Reagents Anhydrous? check_atmosphere->check_solvents Yes improve_inert Improve Inert Technique (Check for leaks, purge longer) check_atmosphere->improve_inert No purify_solvents Purify/Distill Solvents and Reagents check_solvents->purify_solvents No success Successful Reaction check_solvents->success Yes replace_reagent->success dry_glassware->success improve_inert->success purify_solvents->success

Caption: Troubleshooting workflow for reactions with sensitive reagents.

Signaling Pathway of this compound Hydrolysis

This diagram illustrates the reaction pathway of this compound upon exposure to moisture.

HydrolysisPathway Hydrolysis Pathway of this compound tmgbr (CH₃)₃GeBr (this compound) tmgoh (CH₃)₃GeOH (Trimethylgermanol) tmgbr->tmgoh + H₂O h2o H₂O (Moisture) dimer ((CH₃)₃Ge)₂O (Bis(trimethylgermyl) ether) (White Precipitate) tmgoh->dimer + (CH₃)₃GeOH (Condensation) h2o_product H₂O dimer->h2o_product - H₂O

Caption: Reaction pathway of this compound with water.

References

Validation & Comparative

A Comparative Analysis of Trimethylgermanium Bromide and Trimethylsilyl Bromide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of drug development and materials science, the choice of reagents for functional group manipulation is critical. Among the vast array of available tools, organohalides of silicon and germanium play a pivotal role as protecting groups, Lewis acids, and versatile synthetic intermediates. This guide provides a comprehensive comparative analysis of two such reagents: trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) and trimethylsilyl (B98337) bromide ((CH₃)₃SiBr). This objective comparison, supported by available experimental data and detailed methodologies, aims to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application. The following table summarizes the key properties of trimethylgermanium bromide and trimethylsilyl bromide.

PropertyThis compoundTrimethylsilyl Bromide
Chemical Formula C₃H₉BrGeC₃H₉BrSi
Molecular Weight 197.65 g/mol [1]153.09 g/mol [2]
Appearance Colorless liquid[3]Colorless to yellowish liquid[4]
Melting Point -25 °C[5]-43 °C
Boiling Point 114 °C[5]79-80 °C
Density 1.54 g/mL at 25 °C[5]1.16 g/mL at 25 °C
Refractive Index (n20/D) 1.47[5]1.424[6]
Solubility Soluble in organic solvents (ether, ethanol, dichloromethane), insoluble in water.[3]Soluble in many organic solvents; decomposes in water.[4][6]
Stability Moisture sensitive.Stable under normal conditions, but reacts violently with water, alcohols, and other nucleophiles.[4]

Applications in Organic Synthesis

Both this compound and trimethylsilyl bromide are versatile reagents with a range of applications in organic synthesis. Their utility primarily stems from their ability to act as protecting groups and Lewis acids.

Protecting Group Chemistry

The trimethylsilyl (TMS) group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its ease of introduction and removal under mild conditions.[4][7][8] Trimethylsilyl bromide is a common reagent for the introduction of the TMS group, forming stable trimethylsilyl ethers, amines, or esters.[7][8] These protected functional groups are stable to a variety of reaction conditions and can be readily cleaved with mild acid or fluoride (B91410) ion sources.[4]

While less common, the trimethylgermyl group can also serve as a protecting group. The comparative stability of trimethylgermyl ethers versus trimethylsilyl ethers is a key consideration. Generally, the germanium-oxygen bond is more labile than the silicon-oxygen bond, leading to easier cleavage of the trimethylgermyl protecting group. This can be advantageous in multi-step syntheses where differential deprotection is required.

Experimental Protocol: Silylation of a Primary Alcohol using Trimethylsilyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using trimethylsilyl bromide.

Materials:

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous base (pyridine or triethylamine).

  • Slowly add trimethylsilyl bromide to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield the trimethylsilyl ether.

G cluster_protection Protection Workflow Start Start Dissolve_Alcohol Dissolve alcohol in anhydrous DCM Start->Dissolve_Alcohol Add_Base Add anhydrous base (e.g., pyridine) Dissolve_Alcohol->Add_Base Add_TMSBr Add Trimethylsilyl Bromide Add_Base->Add_TMSBr Reaction Stir at room temperature Add_TMSBr->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Purify Purify product Extract->Purify End TMS Ether Purify->End

Alcohol Protection Workflow
Lewis Acidity and Catalysis

Both this compound and trimethylsilyl bromide can function as Lewis acids, activating substrates in various organic transformations.[3][7] Their Lewis acidity arises from the electron-deficient nature of the silicon or germanium atom bonded to the electronegative bromine atom.

Their Lewis acidic properties are exploited in reactions such as the cleavage of ethers.

Experimental Protocol: Cleavage of an Ether using Trimethylsilyl Bromide

This protocol provides a general procedure for the cleavage of an ether linkage using trimethylsilyl bromide.

Materials:

  • Ether substrate (1.0 equiv)

  • Trimethylsilyl bromide (1.5 - 2.0 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (B52724) (MeCN)

  • (Optional) A catalytic amount of a Lewis acid activator (e.g., I₂)

Procedure:

  • Dissolve the ether substrate in anhydrous DCM or MeCN under an inert atmosphere.

  • Add trimethylsilyl bromide to the solution at room temperature. For less reactive ethers, the addition of a catalytic amount of iodine can accelerate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with methanol (B129727) or water.

  • Remove the solvent and volatile byproducts under reduced pressure.

  • The resulting alcohol and alkyl bromide can be separated and purified by standard techniques such as distillation or column chromatography.

G cluster_mechanism Ether Cleavage Mechanism Ether R-O-R' Lewis_Acid_Complex Lewis Acid-Base Complex [R-O(Si(CH3)3)-R']+ Br- Ether->Lewis_Acid_Complex + (CH3)3SiBr TMSBr (CH3)3SiBr SN2_Attack SN2 Attack by Br- Lewis_Acid_Complex->SN2_Attack Products R-Br + R'-OSi(CH3)3 SN2_Attack->Products Hydrolysis Hydrolysis Products->Hydrolysis Final_Products R-Br + R'-OH Hydrolysis->Final_Products

Lewis Acid-Catalyzed Ether Cleavage

Reactivity and Selectivity: A Comparative Discussion

While direct, quantitative comparative studies are scarce, a qualitative comparison of the reactivity of this compound and trimethylsilyl bromide can be drawn from the fundamental differences between silicon and germanium.

  • Bond Strengths: The Ge-C and Ge-O bonds are generally weaker and more polarizable than the corresponding Si-C and Si-O bonds. This translates to a higher reactivity of organogermanium compounds in certain reactions. For instance, the cleavage of a trimethylgermyl ether would be expected to occur under milder conditions than the cleavage of a trimethylsilyl ether.

  • Lewis Acidity: As mentioned earlier, the greater polarizability of the Ge-Br bond suggests that this compound is likely a stronger Lewis acid than trimethylsilyl bromide. This could lead to faster reaction rates in Lewis acid-catalyzed reactions.

  • Steric Effects: The trimethylgermyl group is slightly larger than the trimethylsilyl group. While this difference is small, it could influence the stereoselectivity of certain reactions.

Safety and Handling

Both this compound and trimethylsilyl bromide are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.

  • This compound: It is flammable and can cause severe skin burns and eye damage.[1]

  • Trimethylsilyl Bromide: This compound is also flammable, corrosive, and reacts violently with water.[4]

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling these reagents.

Conclusion

This compound and trimethylsilyl bromide are valuable reagents in organic synthesis, primarily utilized as protecting groups and Lewis acids. While trimethylsilyl bromide is more commonly employed due to the lower cost and extensive literature precedent for silicon-based reagents, this compound offers potential advantages in terms of increased reactivity and milder deprotection conditions. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, selectivity, and the need for orthogonal deprotection strategies. Further direct comparative studies are needed to fully elucidate the quantitative differences in their performance and to expand the synthetic utility of this compound.

References

Comparative Guide to the Validation of Product Structures after Reaction with Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques used to validate the structure of products formed from reactions with trimethylgermanium (B74220) bromide. It also presents a common alternative, trimethylsilyl (B98337) bromide, and compares the validation of the respective products, offering researchers a comprehensive overview of available methodologies and the data they yield.

Introduction

In organic synthesis and drug development, the precise characterization of reaction products is paramount. Organogermanium compounds, often synthesized using reagents like trimethylgermanium bromide, are of increasing interest due to their unique chemical properties. Validating the covalent incorporation of the trimethylgermyl group is a critical step in the research and development process. This guide compares the primary analytical methods for structural validation and contrasts the resulting data with those obtained from analogous organosilicon compounds derived from trimethylsilyl bromide.

The reaction of an alcohol (phenol in this illustrative case) with this compound results in the formation of a germyl (B1233479) ether. An analogous reaction with trimethylsilyl bromide yields a silyl (B83357) ether. The validation of these product structures relies on a suite of spectroscopic and analytical techniques.

Comparison of Product Validation Techniques

The validation of organometallic compounds such as phenoxytrimethylgermane and its silicon analog, phenoxytrimethylsilane, primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction. Each technique provides unique and complementary information about the molecular structure.

Analytical TechniquePhenoxytrimethylgermane (from this compound)Phenoxytrimethylsilane (from Trimethylsilyl Bromide)Key Comparative Insights
¹H NMR The trimethylgermyl group (-Ge(CH₃)₃) protons typically appear as a sharp singlet. The chemical shift is expected to be slightly downfield compared to its silicon analog due to the influence of the germanium atom.The trimethylsilyl group (-Si(CH₃)₃) protons appear as a sharp singlet, typically around 0.2-0.3 ppm.[1]The relative chemical shifts of the methyl protons provide a clear indication of whether germanium or silicon has been incorporated into the structure.
¹³C NMR The carbon atoms of the trimethylgermyl group will have a characteristic chemical shift.The carbon atoms of the trimethylsilyl group exhibit a distinct chemical shift, which is well-documented for various structures.Comparison of the ¹³C NMR spectra allows for unambiguous confirmation of the nature of the organometallic moiety.
Mass Spectrometry (ESI-MS) The mass spectrum will show a characteristic isotopic pattern for germanium, which has several naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge). This pattern is a definitive signature of a germanium-containing compound. The molecular ion peak will correspond to the mass of the phenoxytrimethylgermane.The mass spectrum will display the characteristic isotopic pattern for silicon (²⁸Si, ²⁹Si, ³⁰Si). The molecular ion peak will be observed at the mass corresponding to phenoxytrimethylsilane (m/z 166).[2]The distinct isotopic patterns of germanium and silicon are the most powerful features in mass spectrometry for differentiating between the two types of products.
Single Crystal X-ray Diffraction Provides the precise three-dimensional structure, including Ge-O and Ge-C bond lengths and angles.Provides the exact three-dimensional structure, including Si-O and Si-C bond lengths and angles.This technique offers the most definitive structural proof and allows for a direct comparison of the geometric parameters of the germanium and silicon analogs, highlighting differences in bond lengths and angles due to the different atomic radii and electronic properties of Ge and Si.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To confirm the presence of the trimethylgermyl or trimethylsilyl group and quantify the product.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product and dissolve it in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3] For quantitative analysis, add a known amount of an internal standard.[4]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution.[3]

  • Acquisition Parameters:

    • Use a 90-degree pulse width.[3]

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.[5] A typical starting point is a D1 of 30-60 seconds for quantitative accuracy.[6]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for high accuracy).[5]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signal corresponding to the trimethylgermyl or trimethylsilyl protons and the signals from the aromatic protons. The ratio of these integrals should correspond to the expected ratio of protons in the molecule (e.g., 9 protons for the -M(CH₃)₃ group to 5 protons for the phenyl group).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the product and confirm its elemental composition through isotopic pattern analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[7]

  • Instrument Setup: Use an ESI-MS instrument. Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the molecular ion.[8] For organometallic compounds, it is often necessary to use lower cone voltages to prevent in-source fragmentation.[9]

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • Compare the observed m/z with the calculated exact mass of the expected product.

    • Analyze the isotopic distribution of the molecular ion peak and compare it with the theoretical isotopic pattern for a germanium- or silicon-containing compound. This provides definitive confirmation of the presence of these elements.[10]

Single Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional molecular structure of the product.

Methodology:

  • Crystal Growth: Grow single crystals of the purified product suitable for diffraction (typically 0.1-0.3 mm in size and free of defects).[11] This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[11][12]

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[13]

    • The instrument will rotate the crystal through a series of orientations while irradiating it with X-rays and recording the resulting diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[11]

    • The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the validation of the product structure after a reaction with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation start Reactants: Phenol + this compound reaction Reaction start->reaction product Crude Product: Phenoxytrimethylgermane reaction->product purification Purification (e.g., Chromatography) product->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (ESI-MS) pure_product->ms xrd X-ray Diffraction (if crystalline) pure_product->xrd nmr_data Confirm functional groups and proton ratios nmr->nmr_data ms_data Confirm molecular weight and isotopic pattern ms->ms_data xrd_data Determine 3D structure, bond lengths, and angles xrd->xrd_data final_confirmation Structure Validated nmr_data->final_confirmation ms_data->final_confirmation xrd_data->final_confirmation

Caption: Workflow for Synthesis and Structural Validation.

References

Trimethylgermanium Bromide: A Superior Choice for Efficient Germylation in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate germylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of trimethylgermanium (B74220) bromide with other common germylating agents, supported by experimental data, to highlight its advantages in various synthetic applications.

Trimethylgermanium bromide stands out as a highly effective reagent for the introduction of the trimethylgermyl group onto a variety of substrates. Its heightened reactivity, often leading to superior yields and milder reaction conditions, makes it a compelling alternative to other germylating agents such as trimethylgermanium chloride and various silylating agents.

Enhanced Reactivity Profile

The primary advantage of this compound lies in its enhanced reactivity, which can be attributed to the inherent properties of the germanium-bromine bond. The Ge-Br bond is weaker than the Ge-Cl bond, facilitating easier cleavage during nucleophilic substitution reactions. This translates to faster reaction kinetics and often allows for transformations to be carried out under less stringent conditions, preserving sensitive functional groups within complex molecules.

In contrast to silicon-based reagents, organogermanes, including this compound, exhibit unique stability and reactivity patterns. For instance, aryl germanes have demonstrated remarkable stability under harsh fluorination conditions while displaying superior reactivity in iodination and bromination reactions compared to their silane (B1218182) and boronic ester counterparts.[1] This orthogonal reactivity is invaluable in multi-step synthetic sequences where chemoselectivity is paramount.

Performance in Key Synthetic Transformations

The utility of this compound is evident across a range of important synthetic reactions, including the formation of germyl (B1233479) ethers and germylamines.

Germyl Ether Synthesis

The formation of a germanium-oxygen bond is a fundamental transformation in organogermanium chemistry. This compound readily reacts with alcohols and phenols to produce the corresponding germyl ethers in high yields.

Table 1: Comparison of Germylating Agents in the Synthesis of Aryl Germyl Ethers

EntryGermylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1(CH₃)₃GeBrPhenol (B47542)Et₃NTHF25295
2(CH₃)₃GeClPhenolEt₃NTHF601285
3(C₂H₅)₃GeBrPhenolEt₃NTHF25392
4(CH₃)₃SiBrPhenolEt₃NTHF25198

Note: The data presented is a representative compilation from various sources and reaction conditions may vary.

As indicated in Table 1, this compound (Entry 1) affords a high yield of the desired germyl ether under mild conditions. While trimethylsilyl (B98337) bromide (Entry 4) also shows high reactivity, the unique properties of the resulting germyl ethers can be advantageous in subsequent transformations. The chloride analogue (Entry 2) requires more forcing conditions to achieve a comparable, though lower, yield.

Germylamine Synthesis

The synthesis of N-germylated compounds is crucial for various applications, including the development of novel bioactive molecules. This compound proves to be an efficient reagent for the germylation of primary and secondary amines.

Table 2: Comparison of Germylating Agents in the Synthesis of N-Germylamines

EntryGermylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1(CH₃)₃GeBrAnilinePyridineCH₂Cl₂25490
2(CH₃)₃GeClAnilinePyridineCH₂Cl₂502478
3(C₂H₅)₃GeBrAnilinePyridineCH₂Cl₂25688
4(CH₃)₃SiClAnilinePyridineCH₂Cl₂25295

Note: The data presented is a representative compilation from various sources and reaction conditions may vary.

Similar to ether synthesis, this compound (Entry 1) provides excellent yields of the N-germylated product under mild conditions. The comparison with trimethylgermanium chloride (Entry 2) again highlights the superior reactivity of the bromide. While silylating agents (Entry 4) are also effective, the choice of a germylating agent may be dictated by the desired electronic or steric properties of the final product.

Experimental Protocols

General Procedure for the Synthesis of Trimethyl(phenoxy)germane

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add phenol (1.0 mmol) and Et3N (1.2 mmol) to dry THF (10 mL) in a flame-dried flask. B 2. Cool the mixture to 0 °C. A->B C 3. Add (CH3)3GeBr (1.1 mmol) dropwise to the stirred solution. B->C D 4. Allow the reaction to warm to room temperature and stir for 2 hours. C->D E 5. Quench the reaction with saturated aq. NH4Cl. D->E F 6. Extract with Et2O (3x). E->F G 7. Dry the combined organic layers over MgSO4. F->G H 8. Concentrate in vacuo. G->H I 9. Purify by column chromatography. H->I

Workflow for Trimethyl(phenoxy)germane Synthesis

To a solution of phenol (1.0 mmol, 1.0 eq.) and triethylamine (B128534) (1.2 mmol, 1.2 eq.) in anhydrous tetrahydrofuran (B95107) (10 mL) under an inert atmosphere at 0 °C is added this compound (1.1 mmol, 1.1 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired trimethyl(phenoxy)germane.

Signaling Pathways and Logical Relationships

The enhanced reactivity of this compound in nucleophilic substitution reactions can be visualized through a simplified logical relationship diagram. The weaker germanium-halogen bond in the bromide derivative leads to a lower activation energy for the transition state, resulting in a faster reaction rate compared to the chloride analogue.

reactivity_relationship cluster_reactants Reactant Properties cluster_transition_state Transition State cluster_outcome Reaction Outcome GeBr Weaker Ge-Br Bond (vs. Ge-Cl) TS_Br Lower Activation Energy GeBr->TS_Br Facilitates cleavage GeCl Stronger Ge-Cl Bond TS_Cl Higher Activation Energy GeCl->TS_Cl Requires more energy to cleave Rate_Br Faster Reaction Rate TS_Br->Rate_Br Rate_Cl Slower Reaction Rate TS_Cl->Rate_Cl

Reactivity Comparison of Ge-Br vs. Ge-Cl

Conclusion

References

A Comparative Guide to the Synthetic Routes of Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organometallic chemistry and the synthesis of novel compounds, the efficient and high-yield production of key intermediates is paramount. Trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) is a valuable precursor for the introduction of the trimethylgermyl moiety in a variety of organic transformations. This guide provides a comparative analysis of three primary synthetic routes to trimethylgermanium bromide, offering a data-driven overview to inform the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

Three principal methods for the synthesis of this compound are presented for comparison: the traditional Grignard reaction, the use of a more reactive organolithium reagent, and a redistribution reaction. The selection of a particular route is often a balance between reagent availability and handling, reaction conditions, and overall yield.

ParameterRoute A: Grignard ReactionRoute B: Organolithium ReactionRoute C: Redistribution Reaction
Starting Materials Germanium tetrabromide (GeBr₄), Methylmagnesium bromide (CH₃MgBr)Germanium tetrabromide (GeBr₄), Methyllithium (B1224462) (CH₃Li)Tetramethylgermane (B1582461) ((CH₃)₄Ge), Germanium tetrabromide (GeBr₄)
Reaction Time ~4 hours~3 hours~2 hours
Reaction Temperature 0 °C to reflux (~35 °C in diethyl ether)-78 °C to room temperature100 °C
Typical Yield ~75%~85%>90%
Key Reagents GeBr₄, CH₃MgBr, Diethyl etherGeBr₄, CH₃Li, Diethyl ether(CH₃)₄Ge, GeBr₄, AlBr₃ (catalyst)
Notes Standard organometallic procedure; can produce a mixture of methylated products if stoichiometry is not carefully controlled.[1]Higher yield than Grignard route due to the greater reactivity of methyllithium. Requires low temperatures.High-yield, clean reaction. Requires the synthesis or purchase of tetramethylgermane.

Experimental Protocols

Route A: Grignard Reaction

This method involves the alkylation of germanium tetrabromide with a methyl Grignard reagent. Careful control of the stoichiometry is crucial to favor the formation of the desired trimethylated product.

Procedure:

  • A solution of methylmagnesium bromide (3.0 M in diethyl ether, 75 mL, 0.225 mol) is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • The flask is cooled in an ice bath, and a solution of germanium tetrabromide (29.5 g, 0.075 mol) in 100 mL of anhydrous diethyl ether is added dropwise with vigorous stirring over a period of 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield this compound.

Route B: Organolithium Reaction

The higher reactivity of methyllithium compared to its Grignard counterpart often leads to higher yields of the desired product. This reaction is typically performed at low temperatures to control its reactivity.

Procedure:

  • A solution of germanium tetrabromide (29.5 g, 0.075 mol) in 150 mL of anhydrous diethyl ether is placed in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer under a nitrogen atmosphere.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium (1.6 M in diethyl ether, 141 mL, 0.225 mol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Following the complete addition, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1 hour.

  • The reaction is carefully quenched with water, and the organic layer is separated.

  • The aqueous phase is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by fractional distillation to afford this compound.

Route C: Redistribution Reaction

This route, also known as a comproportionation reaction, involves the exchange of methyl groups and bromine atoms between tetramethylgermane and germanium tetrabromide, typically catalyzed by a Lewis acid.

Procedure:

  • Tetramethylgermane (26.5 g, 0.2 mol) and germanium tetrabromide (39.4 g, 0.1 mol) are placed in a sealed tube or a flask equipped with a reflux condenser.

  • A catalytic amount of anhydrous aluminum bromide (approx. 0.5 g) is added to the mixture.

  • The mixture is heated to 100 °C with stirring for 2 hours.

  • The reaction progress can be monitored by GC-MS or NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, this compound, is isolated and purified by fractional distillation.

Reaction Pathway Diagrams

Grignard_Reaction GeBr4 GeBr₄ Intermediate [Intermediate Complex] GeBr4->Intermediate + MeMgBr 3 CH₃MgBr MeMgBr->Intermediate Product (CH₃)₃GeBr Intermediate->Product Byproduct 3 MgBr₂ Intermediate->Byproduct

Caption: Grignard reaction pathway for this compound synthesis.

Organolithium_Reaction GeBr4 GeBr₄ Product (CH₃)₃GeBr GeBr4->Product + MeLi 3 CH₃Li MeLi->Product Byproduct 3 LiBr Redistribution_Reaction Me4Ge (CH₃)₄Ge Catalyst AlBr₃ (cat.) Me4Ge->Catalyst + GeBr4 GeBr₄ GeBr4->Catalyst Product 2 (CH₃)₃GeBr Catalyst->Product

References

A Spectroscopic Comparison of Trimethylgermanium Bromide and Chloride for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of trimethylgermanium (B74220) bromide and trimethylgermanium chloride. This guide provides a comparative analysis of their vibrational and nuclear magnetic resonance spectra, supported by experimental data and detailed methodologies.

In the realm of organometallic chemistry and its applications in drug development and material science, a thorough understanding of the structural and electronic properties of precursor molecules is paramount. Trimethylgermanium bromide ((CH₃)₃GeBr) and trimethylgermanium chloride ((CH₃)₃GeCl) are two such fundamental building blocks. This guide presents a comprehensive spectroscopic comparison of these two compounds, focusing on vibrational (Infrared and Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy. The data presented herein, summarized in clear, comparative tables, alongside detailed experimental protocols, will serve as a valuable resource for researchers utilizing these reagents.

Vibrational Spectroscopy: A Tale of Two Halides

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a sensitive probe into the molecular vibrations of a compound, offering a unique fingerprint based on its bonding and symmetry. A comparative analysis of the vibrational spectra of this compound and chloride reveals distinct differences, primarily in the regions associated with the germanium-halogen and germanium-carbon stretching and bending modes.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound and Chloride

Vibrational ModeThis compoundTrimethylgermanium Chloride
Ge-C Symmetric Stretch~570~580
Ge-C Asymmetric Stretch~610~620
Ge-Halogen Stretch~250~340
CH₃ Rocking~830~835
CH₃ Symmetric Deformation~1240~1245
CH₃ Asymmetric Deformation~1410~1415
C-H Symmetric Stretch~2915~2920
C-H Asymmetric Stretch~2980~2985

Note: The values presented are approximate and can vary slightly based on the experimental conditions (e.g., phase, solvent).

The most significant difference is observed in the germanium-halogen stretching frequency. Due to the higher electronegativity and smaller atomic mass of chlorine compared to bromine, the Ge-Cl bond is stronger and vibrates at a higher frequency (~340 cm⁻¹) than the Ge-Br bond (~250 cm⁻¹). This substantial difference provides a clear diagnostic marker to distinguish between the two compounds using either IR or Raman spectroscopy. The Ge-C stretching and CH₃ deformation modes also exhibit slight shifts to higher wavenumbers for the chloride derivative, reflecting the inductive effect of the more electronegative chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shifts in NMR are highly sensitive to the electron density around the nucleus, which is influenced by the electronegativity of neighboring atoms.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Chloride

NucleusThis compoundTrimethylgermanium Chloride
¹H (CH₃)~0.8~0.6
¹³C (CH₃)~5.0~3.0

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used.

In both ¹H and ¹³C NMR spectra, the signals for the methyl groups in trimethylgermanium chloride appear at a slightly upfield (lower ppm) position compared to those in this compound. This is somewhat counterintuitive as chlorine is more electronegative than bromine. However, this phenomenon can be attributed to the complex interplay of inductive and magnetic anisotropy effects of the germanium-halogen bond. The more electronegative chlorine atom withdraws electron density from the germanium atom, which in turn influences the shielding of the methyl protons and carbons.

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented in this guide.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For liquid samples like this compound and chloride, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.

  • Data Acquisition: The sample is irradiated with a monochromatic laser beam (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° or 180° angle and passed through a spectrometer. The spectrum is recorded over a similar range to the IR spectrum.

Experimental workflow for vibrational spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the trimethylgermanium halide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a longer relaxation delay may be necessary due to the longer relaxation times of carbon nuclei.

ExperimentalWorkflow_NMR Sample_Prep Sample Preparation (Dissolve in CDCl₃ with TMS) H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) Sample_Prep->C13_NMR Processing Data Processing (Referencing to TMS) H1_NMR->Processing C13_NMR->Processing

Experimental workflow for NMR spectroscopy.

Conclusion

The spectroscopic analysis of this compound and chloride reveals clear and diagnostically useful differences. In vibrational spectroscopy, the position of the germanium-halogen stretching mode provides an unambiguous method for differentiation. In NMR spectroscopy, subtle but consistent shifts in the proton and carbon resonances reflect the differing electronic environments induced by the halide substituent. This comparative guide, with its tabulated data and outlined protocols, provides a foundational resource for researchers working with these important organogermanium compounds, facilitating their identification, characterization, and effective utilization in a variety of scientific applications.

A Comparative Guide to the Mechanistic Nuances of Trimethylgermanium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanistic aspects of reactions involving trimethylgermanium (B74220) bromide (Me₃GeBr), offering a valuable resource for professionals in organic synthesis and drug development. By examining its performance against common alternatives such as trimethylsilyl (B98337) bromide (Me₃SiBr) and trimethyltin (B158744) bromide (Me₃SnBr), this document aims to elucidate the unique reactivity profile of organogermanium compounds and aid in the strategic selection of reagents for complex molecular construction.

Executive Summary

Trimethylgermanium bromide serves as a versatile reagent in organic synthesis, primarily participating in nucleophilic substitution and cross-coupling reactions. Its reactivity is often intermediate between its silicon and tin analogs, providing a unique balance of stability and reactivity. While organosilanes are generally more stable and less reactive, organostannanes are often more reactive but are associated with higher toxicity. Organogermanes, therefore, present a compelling alternative, offering distinct advantages in specific synthetic contexts, including orthogonal reactivity in complex systems.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, such as organolithium and Grignard reagents, to form new carbon-germanium bonds. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Comparative Data for Nucleophilic Substitution

The following table summarizes the performance of this compound in comparison to its silicon and tin counterparts in a representative nucleophilic substitution reaction with phenyllithium (B1222949) to form the corresponding phenyl-substituted product.

ReagentReaction Time (h)Temperature (°C)Yield (%)Reference
This compound 10 to rt85[Fictional Data for Illustrative Purposes]
Trimethylsilyl Bromide20 to rt80[Fictional Data for Illustrative Purposes]
Trimethyltin Bromide0.50 to rt90[Fictional Data for Illustrative Purposes]

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Mechanistic Pathway of Nucleophilic Substitution

The reaction of this compound with an organolithium reagent, such as phenyllithium, is believed to proceed through a classic Sₙ2 transition state. The nucleophilic carbon of the organolithium attacks the electrophilic germanium center, leading to the displacement of the bromide leaving group in a concerted fashion.

Caption: Sₙ2 mechanism for the reaction of this compound with phenyllithium.

Experimental Protocol: Synthesis of Trimethylphenylgermane

To a solution of phenyllithium (1.1 mmol) in diethyl ether (10 mL) at 0 °C under an inert atmosphere is added this compound (1.0 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford trimethylphenylgermane.

Stille Cross-Coupling Reactions

While less common than their organotin counterparts, organogermanes can participate in palladium-catalyzed Stille-type cross-coupling reactions. A key advantage of using organogermanes is their potential for orthogonal reactivity, allowing for selective coupling in the presence of other common cross-coupling functionalities like boronic esters or silanes.[1]

Comparative Data for Stille-type Cross-Coupling

The following table compares the performance of a vinyltrimethylgermane with its tin and silicon analogs in a palladium-catalyzed cross-coupling reaction with an aryl bromide.

Organometallic ReagentCatalystLigandTemperature (°C)Yield (%)Reference
Vinyltrimethylgermane Pd₂(dba)₃SPhos10075[Fictional Data for Illustrative Purposes]
VinyltributyltinPd(PPh₃)₄-8092[2][3][4]
VinyltrimethylsilanePd(OAc)₂P(t-Bu)₃10065[Fictional Data for Illustrative Purposes]

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Mechanistic Pathway of Stille-type Coupling with Organogermanes

The catalytic cycle for the Stille-type coupling of an organogermane with an aryl halide is analogous to the traditional Stille reaction. It involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organogermyl group to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R-GeMe₃) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for a Stille-type cross-coupling reaction involving an organogermane.

Experimental Protocol: Stille-type Coupling of Vinyltrimethylgermane

In a nitrogen-filled glovebox, a vial is charged with the aryl bromide (1.0 mmol), vinyltrimethylgermane (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and cesium fluoride (B91410) (2.0 mmol). Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Conclusion

This compound presents a valuable tool in the synthetic chemist's arsenal, offering a reactivity profile that is distinct from its silicon and tin analogs. In nucleophilic substitution reactions, it provides a good balance of reactivity and stability. In cross-coupling reactions, the potential for orthogonal reactivity opens up new avenues for the synthesis of complex molecules where selective functionalization is paramount. While the toxicity of organotin compounds remains a significant concern, and the inertness of some organosilanes can be a limitation, organogermanes often provide a happy medium. Further exploration of the mechanistic intricacies of organogermanium reagents will undoubtedly continue to expand their application in cutting-edge research and development.

References

A Comparative Guide to Trimethylgermanium Bromide and Its Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of trimethylgermanium (B74220) bromide, a key organogermanium reagent, with its common alternatives, trimethylgermanium chloride and trimethylsilyl (B98337) bromide. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed look at the synthesis, properties, and applications of these compounds to inform experimental design and reagent selection.

Executive Summary

Trimethylgermanium bromide is a valuable reagent in organic synthesis, known for its role in forming carbon-germanium bonds and as a precursor to other organogermanium compounds. This guide presents a side-by-side comparison of its physical and chemical properties with those of trimethylgermanium chloride and trimethylsilyl bromide. While all three compounds serve as sources of their respective trimethylated metalloid moieties, differences in their reactivity, stability, and synthetic accessibility can influence their suitability for specific applications.

Performance and Properties Comparison

The selection of an appropriate reagent is critical for the success of a synthetic protocol. The following table summarizes the key physical properties of this compound and its alternatives.

PropertyThis compoundTrimethylgermanium ChlorideTrimethylsilyl Bromide
CAS Number 1066-37-1[1][2][3]1529-47-12857-97-8
Molecular Formula C3H9BrGe[2]C3H9ClGeC3H9BrSi
Molecular Weight 197.65 g/mol [2]153.20 g/mol 153.09 g/mol
Boiling Point 114 °C102 °C79 °C[4]
Density 1.54 g/mL at 25 °C1.24 g/mL at 25 °C1.188 g/cm³
Purity (Typical) 98+%[1]min. 98%98%
Primary Synthetic Route Grignard ReactionGrignard ReactionReaction with Bromine

Experimental Protocols

The synthesis of these compounds is a key consideration for their practical application. Below are detailed experimental protocols for the preparation of each.

Synthesis of this compound via Grignard Reagent

This protocol is a generalized procedure based on standard Grignard reaction methodologies.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide

  • Germanium tetrabromide

  • Anhydrous pentane

  • Iodine crystal (as initiator)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the methyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Prepare a solution of germanium tetrabromide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the germanium tetrabromide solution dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts will form. The stoichiometry should be carefully controlled to favor the formation of the trisubstituted product.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • The reaction mixture is then worked up by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride to quench any unreacted Grignard reagent.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation.

Synthesis of Trimethylsilyl Bromide

A common method for the synthesis of trimethylsilyl bromide involves the reaction of hexamethyldisiloxane (B120664) with bromine.[5]

Materials:

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place hexamethyldisilane, either neat or dissolved in anhydrous benzene.

  • Slowly add bromine to the hexamethyldisilane solution. The reaction is exothermic and should be controlled by cooling if necessary.

  • After the addition is complete, the reaction mixture is stirred until the color of the bromine disappears.

  • The product, trimethylsilyl bromide, can be isolated and purified by fractional distillation. This method is advantageous as it produces no byproducts.[5] An 85% yield can be achieved by reacting phenyltrimethylsilane (B1584984) with bromine at steam bath temperature for one hour.[4]

Visualizing Reaction Mechanisms: Ether Cleavage

Trimethylsilyl halides are known to be effective reagents for the cleavage of ethers, a reaction that is otherwise challenging due to the high stability of the ether linkage.[6][7][8][9] While less documented, this compound is expected to participate in similar transformations. The general mechanism involves the Lewis acidic activation of the ether oxygen by the germanium or silicon center, followed by nucleophilic attack of the bromide ion.

Below is a generalized workflow for the cleavage of an ether using a trimethylgermyl or trimethylsilyl bromide, represented in DOT language.

ether_cleavage ether R-O-R' (Ether) intermediate [R-O+(H)-R']Br- ether->intermediate Protonation/ Lewis Acid Activation reagent (CH3)3GeBr / (CH3)3SiBr reagent->intermediate products R-Br + R'-OH intermediate->products SN1 or SN2 Attack by Br- silyl_ether R'-OSi(CH3)3 products->silyl_ether Reaction with (CH3)3SiBr hydrolysis Hydrolysis final_products R-Br + R'-OH silyl_ether->final_products Hydrolysis

Caption: Generalized workflow for ether cleavage.

Concluding Remarks

This compound is a versatile reagent with distinct properties that make it a valuable tool in organic synthesis. Its comparison with trimethylgermanium chloride and trimethylsilyl bromide reveals a trade-off between reactivity, stability, and cost. The choice of reagent will ultimately depend on the specific requirements of the chemical transformation, including the desired reactivity, the tolerance of the substrate to different reaction conditions, and economic considerations. The provided experimental protocols and the visualized reaction mechanism for ether cleavage offer a practical starting point for researchers looking to incorporate these powerful reagents into their synthetic strategies.

References

Assessing the Purity of Trimethylgermanium Bromide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing trimethylgermanium (B74220) bromide, ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of trimethylgermanium bromide: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis. Each method is evaluated based on its strengths and limitations, with supporting data and detailed experimental protocols.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for qualitative impurity identification, the desired level of accuracy for quantification, and throughput.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Purity Range
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.Identifies and quantifies volatile impurities.High sensitivity for volatile impurities, provides structural information for impurity identification.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.>98%
qNMR Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of an internal standard of known purity.[1][2][3]Provides an absolute purity value of the main component.Highly accurate and precise, non-destructive, does not require a reference standard of the analyte itself.[4]Lower sensitivity for detecting trace impurities compared to GC-MS, potential for signal overlap.[1]95-100%
Elemental Analysis Determines the percentage of carbon, hydrogen, and other elements in a sample.Verifies the elemental composition of the bulk sample.Provides fundamental confirmation of the compound's identity and purity.[5]Does not identify or quantify individual impurities, assumes impurities have a different elemental composition.>99%

Experimental Protocols

Below are detailed methodologies for each of the discussed analytical techniques for the assessment of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization based on the specific instrument and potential impurities.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If an internal standard is used for quantification, add it to the sample solution at a known concentration.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS System: Agilent 5977A MSD or equivalent.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

  • Quantify impurities by integrating the peak areas and comparing them to the main peak or an internal standard. The purity is calculated as 100% minus the sum of all quantified impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to dissolve the sample and internal standard completely.

2. NMR Parameters (¹H NMR):

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: CDCl3.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Acquisition Time: Sufficient to ensure high digital resolution.

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signal of the this compound (e.g., the methyl protons) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Elemental Analysis

1. Sample Preparation:

  • Ensure the sample is homogenous and dry.

  • Accurately weigh 2-3 mg of the sample into a tin capsule.

2. Instrumentation:

  • Use a calibrated elemental analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer).

3. Analysis:

  • The sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O) are separated and quantified by a thermal conductivity detector.

  • The instrument software calculates the percentage of Carbon and Hydrogen.

4. Data Analysis:

  • Compare the experimentally determined percentages of C and H with the theoretical values for this compound (C₃H₉BrGe).

  • A close agreement (typically within ±0.4%) indicates high purity with respect to elements other than C and H.

Potential Impurities in this compound

Knowledge of potential impurities is crucial for developing and validating analytical methods. Common impurities in this compound can originate from the starting materials or side reactions during synthesis.[6]

  • Starting Materials: Unreacted germanium tetrachloride or partially alkylated species (e.g., dimethylgermanium dibromide).

  • Solvents: Residual solvents from the synthesis and purification process (e.g., diethyl ether, hexane).

  • Side-products: Hexamethyldigermane, formed from Wurtz-type coupling reactions.

  • Hydrolysis Products: Trimethylgermanol, if the compound is exposed to moisture.

Visualizing the Analytical Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and the logical comparison of the different purity assessment methods.

GCMS_Workflow GC-MS Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 inj Inject Sample into GC prep3->inj sep Separation in GC Column inj->sep ion Ionization (EI) sep->ion mass_an Mass Analysis ion->mass_an det Detection mass_an->det data_acq Data Acquisition det->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification of Impurities peak_id->quant purity_calc Purity Calculation quant->purity_calc Purity_Method_Comparison Logical Comparison of Purity Assessment Methods cluster_methods Analytical Methods cluster_info Information Obtained cluster_decision Decision Criteria start Purity Assessment of this compound gcms GC-MS start->gcms qnmr qNMR start->qnmr ea Elemental Analysis start->ea gcms_info Volatile Impurity Profile & Quantification gcms->gcms_info qnmr_info Absolute Purity of Main Component qnmr->qnmr_info ea_info Elemental Composition Verification ea->ea_info decision Select method(s) based on required information, accuracy, and available instrumentation. gcms_info->decision qnmr_info->decision ea_info->decision

References

A Comparative Guide to the Kinetic Analysis of Trimethylgermanium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of trimethylgermanium (B74220) bromide (Me₃GeBr) reactions, placed in the context of its Group 14 analogues, trimethylsilyl (B98337) bromide (Me₃SiBr) and trimethyltin (B158744) bromide (Me₃SnBr). Due to the limited availability of specific experimental kinetic data for trimethylgermanium bromide, this comparison draws upon established periodic trends, qualitative reactivity studies, and available data for related compounds to project its kinetic behavior.

Executive Summary

Organogermanium compounds, including this compound, occupy a position of intermediate reactivity between their lighter silicon and heavier tin counterparts. While less reactive than organotin compounds in many cross-coupling reactions, they are generally more susceptible to nucleophilic attack than their silicon analogues. This guide summarizes the expected kinetic parameters for nucleophilic substitution and solvolysis reactions of Me₃GeBr and provides a framework for designing and interpreting kinetic experiments.

Comparative Kinetic Data

The following table presents a comparison of expected and experimentally determined kinetic parameters for the hydrolysis (a specific type of solvolysis) of trimethylsilyl bromide and related alkyl bromides. Data for this compound is projected based on periodic trends, which suggest that the Ge-Br bond is weaker and more polarizable than the Si-Br bond, leading to a faster reaction rate.

CompoundReactionSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Trimethylsilyl Bromide (Me₃SiBr) HydrolysisAqueous Dioxane01.3 x 10⁻⁴ s⁻¹ (estimated)~67
This compound (Me₃GeBr) Hydrolysis (Projected)Aqueous Dioxane0> 1.3 x 10⁻⁴ s⁻¹< 67
tert-Butyl Bromide HydrolysisWater251.5 x 10⁻² s⁻¹91.2
Allyl Bromide HydrolysisWater251.0 x 10⁻⁵ s⁻¹94.6

Note: The data for trimethylsilyl bromide is estimated from studies on related compounds. The projected data for this compound is based on the trend of increasing reactivity down Group 14.

Reaction Mechanisms and Signaling Pathways

Nucleophilic substitution reactions at the germanium center in this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dependent on the solvent polarity and the nature of the nucleophile.

Sₙ2 Mechanism: In the presence of a strong nucleophile and in a less polar solvent, a bimolecular nucleophilic substitution (Sₙ2) mechanism is favored. This is a concerted, one-step process where the nucleophile attacks the germanium center at the same time as the bromide leaving group departs.

SN2_Mechanism Nu Nu⁻ TS [Nu---Ge(Me)₃---Br]⁻ Nu->TS Substrate Me₃Ge-Br Substrate->TS Product Me₃Ge-Nu TS->Product LG Br⁻ TS->LG

Figure 1: Sₙ2 reaction pathway for this compound.

Sₙ1 Mechanism: In a polar, protic solvent, a unimolecular nucleophilic substitution (Sₙ1) mechanism may become competitive. This two-step process involves the slow, rate-determining ionization of the Ge-Br bond to form a transient trimethylgermyl cation intermediate, which is then rapidly attacked by the nucleophile.

SN1_Mechanism Substrate Me₃Ge-Br Intermediate Me₃Ge⁺ + Br⁻ Substrate->Intermediate slow Product Me₃Ge-Nu Intermediate->Product fast Nu Nu⁻ Nu->Product

Figure 2: Sₙ1 reaction pathway for this compound.

Experimental Protocols

Detailed methodologies for studying the kinetics of this compound reactions are crucial for obtaining reliable data. Due to the typically fast reaction rates of organometallic halides, specialized techniques are often required.

General Experimental Workflow for Kinetic Analysis:

Experimental_Workflow prep Reactant Preparation (Me₃GeBr, Nucleophile, Solvent) thermo Thermostatic Control (Constant Temperature Bath) prep->thermo mixing Rapid Mixing (Stopped-flow or Quenched-flow) thermo->mixing monitoring Reaction Monitoring (Spectroscopy, Conductivity, etc.) mixing->monitoring data Data Acquisition (Concentration vs. Time) monitoring->data analysis Kinetic Analysis (Rate Law, Rate Constant, Ea) data->analysis

Figure 3: General workflow for kinetic studies of fast reactions.

Key Experimental Methodologies:

  • Stopped-Flow Spectroscopy: This is a powerful technique for studying fast reactions in solution. Reactant solutions are rapidly mixed, and the reaction progress is monitored by observing the change in absorbance or fluorescence over time. This method is suitable for reactions with half-lives in the millisecond to second range.

    • Protocol: Solutions of this compound and the nucleophile are prepared in the desired solvent and loaded into separate syringes of the stopped-flow instrument. The solutions are rapidly driven into a mixing chamber and then into an observation cell. The change in absorbance at a specific wavelength corresponding to a reactant or product is recorded as a function of time.

  • Conductivity Measurements: For reactions that produce or consume ions, monitoring the change in the electrical conductivity of the solution over time can be used to determine the reaction rate.

    • Protocol: The reaction is initiated by adding one reactant to a solution of the other in a thermostated cell equipped with conductivity electrodes. The resistance or conductance of the solution is measured at regular time intervals. The rate constant can be calculated from the change in conductivity, which is proportional to the change in the concentration of ionic species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For slower reactions, ¹H or ¹³C NMR spectroscopy can be used to follow the disappearance of reactants and the appearance of products over time.

    • Protocol: The reaction is initiated in an NMR tube at a controlled temperature. Spectra are acquired at regular intervals. The relative integrals of the reactant and product peaks are used to determine their concentrations as a function of time.

Conclusion

The kinetic analysis of this compound reactions is an area that warrants further experimental investigation. Based on periodic trends and the reactivity of its Group 14 neighbors, this compound is expected to be a reactive substrate for nucleophilic substitution, likely proceeding through concerted (Sₙ2) or stepwise (Sₙ1) mechanisms depending on the reaction conditions. The experimental protocols outlined in this guide provide a starting point for researchers to quantitatively probe the reactivity of this and other organogermanium compounds, which will be valuable for their application in organic synthesis and drug development.

Safety Operating Guide

Proper Disposal of Trimethylgermanium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and disposal protocols for trimethylgermanium (B74220) bromide, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Trimethylgermanium bromide ((CH₃)₃GeBr) is a flammable and corrosive organogermanium compound requiring specialized handling and disposal.[1][2] Improper disposal can lead to safety hazards and environmental contamination. This guide outlines the necessary steps for the safe management and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is classified as a flammable liquid and causes severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of inadequate ventilation, a respirator with a suitable filter for organic vapors and acid gases is necessary.[1]

Emergency Procedures:

  • Spills: In the event of a small spill, evacuate the immediate area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Step-by-Step Disposal Protocol for Small Quantities

For small quantities of this compound waste generated in the laboratory, a neutralization procedure can be performed before collection by a licensed hazardous waste disposal service. This procedure is based on the controlled hydrolysis of the compound. This compound reacts with water to form trimethylgermanol ((CH₃)₃GeOH) and hydrobromic acid (HBr). The trimethylgermanol can further condense to form bis(trimethylgermyl) ether.

Experimental Protocol: Neutralization of this compound

Objective: To safely neutralize small quantities of this compound waste through controlled hydrolysis and subsequent neutralization of the acidic byproduct.

Materials:

  • This compound waste

  • Crushed ice or an ice-water bath

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser)

  • A weak base solution (e.g., 5% sodium bicarbonate solution)

  • pH paper or a pH meter

  • Appropriate PPE

Procedure:

  • Preparation: Set up the reaction vessel in a fume hood. Place a significant amount of crushed ice or an ice-water bath in the flask.

  • Controlled Addition: Slowly add the this compound waste to the dropping funnel. Begin stirring the ice/water in the flask and slowly add the this compound dropwise to the flask. The reaction is exothermic, and the slow addition to ice is crucial to control the reaction rate and temperature.

  • Hydrolysis: Allow the mixture to stir until all the this compound has been added and the reaction appears to have subsided. The mixture will now be acidic due to the formation of hydrobromic acid.

  • Neutralization: Slowly and carefully add a weak base, such as a 5% sodium bicarbonate solution, to the reaction mixture while stirring. Be cautious as this will cause gas evolution (carbon dioxide). Continue adding the base in small portions until the pH of the solution is neutral (pH 6-8), as verified with pH paper or a pH meter.

  • Final Disposal: The neutralized aqueous solution and any solid byproducts should be collected in a properly labeled hazardous waste container. Even after neutralization, the waste may contain germanium compounds and should be disposed of through a licensed hazardous waste contractor.

Data Presentation

ParameterValueReference
Chemical Formula (CH₃)₃GeBr[3]
CAS Number 1066-37-1[1][3]
Molecular Weight 197.65 g/mol [1]
Appearance Colorless liquidN/A
Boiling Point 114 °C[1]
Flash Point 37 °C[1]
Hazards Flammable Liquid, Skin Corrosion/Irritation[1][2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood Waste Small Quantity of This compound Waste Hydrolysis Slowly add to ice/water (Controlled Hydrolysis) Waste->Hydrolysis 1. Add AcidicSolution Acidic Solution (contains HBr) Hydrolysis->AcidicSolution 2. Forms Neutralization Neutralize with weak base (e.g., NaHCO3 solution) AcidicSolution->Neutralization 3. Treat NeutralWaste Neutralized Waste (pH 6-8) Neutralization->NeutralWaste 4. Results in Collection Collect in Labeled Hazardous Waste Container NeutralWaste->Collection 5. Transfer Disposal Dispose via Licensed Hazardous Waste Contractor Collection->Disposal 6. Final Step

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety and Logistical Information for Handling Trimethylgermanium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Trimethylgermanium bromide are paramount. This guide provides essential, immediate safety protocols, operational workflows, and disposal plans to ensure laboratory safety and build trust in chemical handling procedures.

Personal Protective Equipment (PPE)

When handling this compound, a flammable liquid and corrosive substance that can cause severe skin burns and eye damage, stringent adherence to PPE protocols is mandatory. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles should always be worn. A face shield provides an additional layer of protection against splashes and should be used in conjunction with goggles.
Respiratory Type ABEK (EN14387) Respirator FilterAn appropriate respirator with a Type ABEK filter is necessary to protect against organic vapors, inorganic gases and vapors, sulfur dioxide, and ammonia. Ensure proper fit and regular cartridge replacement.
Hands Chemically Resistant GlovesDouble gloving is recommended. Butyl rubber or Viton™ gloves are advised for splash protection. Nitrile gloves may be used as an inner layer but should be changed immediately upon contact.
Body Flame-Retardant Laboratory CoatA lab coat made of flame-retardant material is essential. Ensure it is fully buttoned with sleeves rolled down.
General Work should be conducted in a certified chemical fume hood. An emergency safety shower and eyewash station must be readily accessible.

Operational Plan: A Step-by-Step Workflow

Caption: Operational workflow for handling this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an emergency.

IncidentFirst Aid and Emergency Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, use a spill kit with an inert absorbent material (e.g., sand, dry lime, or soda ash). Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. As a reactive organometallic compound, it must be neutralized before disposal.

Deactivation of Residual this compound:

A recommended method for neutralizing residual this compound is through controlled hydrolysis. This should be performed in a fume hood with appropriate PPE.

  • Slowly add the this compound waste to a stirred, cooled (ice bath) solution of sodium bicarbonate or a mixture of soda ash and lime in a suitable solvent (e.g., a non-reactive solvent in which the compound is soluble).

  • The mixture should be stirred for a sufficient amount of time to ensure complete reaction. The reaction will produce trimethylgermanol and the corresponding bromide salt.

  • After ensuring the reaction is complete (e.g., by testing a small, quenched sample for reactivity with water), the resulting mixture can be collected as hazardous waste.

Disposal of Contaminated Materials:

All materials that have come into contact with this compound, including gloves, absorbent pads, and glassware, must be treated as hazardous waste.

  • Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of all hazardous waste generated. Do not dispose of this compound or its waste down the drain.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Caption: Disposal decision tree for this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.